2,6-Dibenzylcyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36040-03-6 |
|---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,6-dibenzylcyclohexan-1-one |
InChI |
InChI=1S/C20H22O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 |
InChI Key |
BCGXZKQRZAYEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dibenzylcyclohexanone and its Precursor
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-dibenzylcyclohexanone, a saturated alicyclic ketone, and its direct precursor, 2,6-dibenzylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Distinguishing Between this compound and 2,6-Dibenzylidenecyclohexanone
It is crucial to differentiate between two closely related compounds that are often a source of confusion:
-
This compound (CAS RN: 36040-03-6): A saturated ketone where two benzyl groups are attached to the 2 and 6 positions of the cyclohexanone ring.
-
2,6-Dibenzylidenecyclohexanone (CAS RN: 897-78-9): An α,β-unsaturated ketone characterized by two benzylidene groups attached to the 2 and 6 positions of the cyclohexanone ring. This compound serves as a key intermediate in the synthesis of this compound.
This guide will first detail the synthesis and properties of the unsaturated precursor, 2,6-dibenzylidenecyclohexanone, followed by a comprehensive section on the synthesis and properties of the saturated target molecule, this compound.
2,6-Dibenzylidenecyclohexanone: The Unsaturated Precursor
2,6-Dibenzylidenecyclohexanone is a well-characterized compound, often synthesized via a Claisen-Schmidt condensation. Its derivatives have garnered significant interest in medicinal chemistry.
Synthesis of 2,6-Dibenzylidenecyclohexanone
The most common and efficient method for the synthesis of 2,6-dibenzylidenecyclohexanone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (benzaldehyde) and a ketone (cyclohexanone).
Reaction Scheme:
Caption: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is based on established literature procedures.[1]
-
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, often indicated by the formation of a precipitate.
-
Upon completion, neutralize the reaction mixture by the careful addition of dilute hydrochloric acid.
-
Filter the resulting solid product and wash it with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to yield a yellow crystalline solid.
-
Physicochemical and Spectroscopic Properties of 2,6-Dibenzylidenecyclohexanone
The following tables summarize the key physical and spectral data for 2,6-dibenzylidenecyclohexanone.
Table 1: Physicochemical Properties of 2,6-Dibenzylidenecyclohexanone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O | [2] |
| Molecular Weight | 274.36 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | 469.3 °C at 760 mmHg | N/A |
| Density | 1.15 g/cm³ | N/A |
| Solubility | Soluble in organic solvents like ether, chloroform, and benzene; insoluble in water. | [3] |
Table 2: Spectroscopic Data for 2,6-Dibenzylidenecyclohexanone
| Spectrum | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference(s) |
| ¹H NMR | δ 7.79 (s, 2H, vinyl H), 7.42 (d, 4H, Ar-H), 7.27 (d, 4H, Ar-H), 2.94 (m, 4H, allylic CH₂), 1.80 (m, 2H, CH₂) | [4] |
| ¹³C NMR | δ 190.4 (C=O), 136.9 (vinyl C), 135.5 (Ar-C), 130.6 (Ar-CH), 128.8 (Ar-CH), 28.5 (allylic CH₂), 23.0 (CH₂) | [4] |
| IR (KBr) | ν 1666 (C=O stretch, conjugated), 1606 (C=C stretch), 1575 (Aromatic C=C stretch) | [4] |
| Mass Spec (m/z) | 274 (M⁺) | [5] |
Biological Activities and Applications in Drug Development
Derivatives of 2,6-bis(benzylidene)cyclohexanone have shown a range of biological activities, making them interesting scaffolds for drug discovery.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (SK-N-MC).[6]
-
Anti-inflammatory Properties: These compounds have also been investigated for their anti-inflammatory potential, with some derivatives showing strong inhibition of PGE2 and 5-LOX.[4]
-
Other Activities: The α,β-unsaturated ketone moiety makes these compounds versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[1]
This compound: The Saturated Target Compound
This compound is the saturated analog of the aforementioned precursor. Its synthesis typically involves the reduction of the double bonds in 2,6-dibenzylidenecyclohexanone.
Synthesis of this compound
The primary route to this compound is the reduction of 2,6-dibenzylidenecyclohexanone. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Reaction Scheme:
Caption: Synthesis of this compound via Reduction.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on standard organic chemistry techniques for the reduction of α,β-unsaturated ketones.
-
Materials:
-
2,6-Dibenzylidenecyclohexanone
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
Dissolve 2,6-dibenzylidenecyclohexanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.
-
Once the reaction is complete (no more hydrogen uptake and disappearance of starting material on TLC), carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Experimental Protocol: Sodium Borohydride Reduction
This protocol is a generalized procedure for the reduction of the carbon-carbon double bonds of an α,β-unsaturated ketone. It's important to note that sodium borohydride can also reduce the ketone to an alcohol, so careful control of reaction conditions is necessary. For selective reduction of the double bonds, other reagents might be more suitable, but NaBH₄ can be used under specific conditions, often in the presence of a catalyst like a nickel salt. A more direct approach would be the 1,4-addition (Michael addition) of a hydride, which is not the primary reactivity of NaBH₄. Catalytic hydrogenation is generally the more reliable method for this transformation.
Physicochemical and Spectroscopic Properties of this compound
The following tables summarize the key physical and predicted spectral data for this compound.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂O | [7] |
| Molecular Weight | 278.39 g/mol | [7] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 420.1 °C at 760 mmHg | [7] |
| Density | 1.072 g/cm³ | [7] |
| Flash Point | 182.3 °C | [7] |
Table 4: Predicted Spectroscopic Data for this compound
Note: The following are predicted values based on standard chemical shift correlations and may vary from experimental data.
| Spectrum | Predicted Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) |
| ¹H NMR | δ 7.30-7.10 (m, 10H, Ar-H), 3.10-2.80 (m, 4H, benzylic CH₂), 2.50-2.20 (m, 2H, CH adjacent to C=O), 2.00-1.60 (m, 6H, cyclohexyl CH₂) |
| ¹³C NMR | δ 212 (C=O), 140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 50 (CH adjacent to C=O), 38 (benzylic CH₂), 30 (cyclohexyl CH₂), 25 (cyclohexyl CH₂) |
| IR (KBr) | ν ~1710 (C=O stretch, saturated ketone), ~3030 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch) |
| Mass Spec (m/z) | 278 (M⁺), 187 (M - benzyl), 91 (benzyl) |
Stereochemistry of this compound
The reduction of 2,6-dibenzylidenecyclohexanone can lead to the formation of both cis and trans isomers of this compound. The stereochemical outcome is dependent on the reaction conditions and the catalyst used. The cis and trans isomers can be distinguished by their physical properties and spectroscopic data, particularly by ¹H NMR spectroscopy.
Biological Activities and Applications in Drug Development
The biological activities of this compound are not as extensively studied as its unsaturated precursor. However, the cyclohexanone core is a common motif in various biologically active molecules. Further research into the pharmacological profile of this compound and its derivatives could reveal potential applications in drug discovery.
Summary and Outlook
This technical guide has provided a detailed overview of the synthesis and properties of 2,6-dibenzylidenecyclohexanone and its saturated derivative, this compound. The Claisen-Schmidt condensation provides a straightforward route to the unsaturated precursor, which is a valuable starting material for the synthesis of the saturated target compound via reduction.
While the properties and applications of 2,6-dibenzylidenecyclohexanone derivatives are well-documented, particularly in the context of anticancer and anti-inflammatory research, the saturated analog, this compound, remains a less explored molecule. The experimental protocols and predicted spectral data provided in this guide offer a solid foundation for researchers interested in the synthesis and further investigation of this compound and its potential applications in medicinal chemistry and materials science. Future work should focus on the detailed experimental characterization of this compound and the exploration of its pharmacological profile.
References
- 1. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 2,6-Dibenzylidenecyclohexanone | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"physical and chemical properties of 2,6-Dibenzylcyclohexanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibenzylcyclohexanone. Due to the limited availability of published data for this specific saturated ketone, this document also presents detailed experimental protocols and biological activity information for the closely related and extensively studied α,β-unsaturated analogue, 2,6-Dibenzylidenecyclohexanone, to serve as a valuable reference for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Physical and Chemical Properties of this compound
While comprehensive experimental data for this compound is not widely available in the public domain, a summary of its known physical and chemical properties is presented in Table 1. This information is primarily based on computational predictions and data from chemical suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O | LookChem[1] |
| Molecular Weight | 278.39 g/mol | LookChem[1] |
| Density | 1.072 g/cm³ | LookChem[1] |
| Boiling Point | 420.1 °C at 760 mmHg | LookChem[1] |
| Flash Point | 182.3 °C | LookChem[1] |
| Vapor Pressure | 2.88E-07 mmHg at 25°C | LookChem[1] |
| LogP | 4.457 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |
| Rotatable Bond Count | 4 | LookChem[1] |
| Exact Mass | 278.167065 g/mol | LookChem[1] |
| CAS Number | 36040-03-6 | LookChem[1] |
Synthesis of this compound
A reported synthesis of this compound involves the reaction of cyclohexanone with benzyl alcohol.[1] The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis of this compound.
Experimental Protocols: A Reference from 2,6-Dibenzylidenecyclohexanone
Detailed experimental protocols for the synthesis and characterization of this compound are scarce. However, extensive literature exists for its unsaturated analog, 2,6-Dibenzylidenecyclohexanone. The following protocols for the synthesis and characterization of this related compound are provided as a methodological reference.
Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation
The most common method for the synthesis of 2,6-Dibenzylidenecyclohexanone is the Claisen-Schmidt condensation of cyclohexanone with two equivalents of benzaldehyde in the presence of a base, typically sodium hydroxide.
Experimental Workflow:
References
An In-depth Technical Guide to 2,6-Dibenzylcyclohexanone (CAS Number: 36040-03-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibenzylcyclohexanone, a saturated disubstituted cyclohexanone derivative. Due to a notable scarcity of published experimental data for this specific molecule, this guide also draws comparisons with its unsaturated analog, 2,6-dibenzylidenecyclohexanone, to provide a broader context. The guide covers physicochemical properties, detailed experimental protocols for synthesis, and a discussion of potential biological activities based on related compounds. All quantitative data is presented in structured tables, and a key synthesis workflow is visualized using the DOT language. This document aims to be a valuable resource for researchers interested in the synthesis and potential applications of substituted cyclohexanones.
Introduction
This compound, with the CAS number 36040-03-6, is a disubstituted aliphatic cyclic ketone. Its structure features a central cyclohexanone ring with two benzyl groups attached to the alpha carbons. The stereochemistry of these benzyl groups, being either cis or trans, significantly influences the molecule's three-dimensional conformation and, potentially, its biological activity. While its unsaturated counterpart, 2,6-dibenzylidenecyclohexanone, is well-documented, this compound remains a less-explored molecule in scientific literature. This guide aims to consolidate the available information on this compound and highlight areas for future research.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available predicted and some experimental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O | LookChem[1] |
| Molecular Weight | 278.39 g/mol | LookChem[1] |
| CAS Number | 36040-03-6 | LookChem[1] |
| Appearance | Colorless crystalline solid (cis-isomer) | Culver, J. P., et al. (2009)[2] |
| Boiling Point | 420.1 °C at 760 mmHg (Predicted) | LookChem[1] |
| Flash Point | 182.3 °C (Predicted) | LookChem[1] |
| Density | 1.072 g/cm³ (Predicted) | LookChem[1] |
| LogP | 4.457 (Predicted) | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |
| Rotatable Bond Count | 4 | LookChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the catalytic hydrogenation of its unsaturated precursor, 2,6-dibenzylidenecyclohexanone. A detailed experimental protocol for the synthesis of the cis-isomer is provided below.
Synthesis of cis-2,6-Dibenzylcyclohexanone via Catalytic Hydrogenation
This protocol is adapted from the work of Culver, J. P., et al. (2009)[2].
Experimental Workflow:
Materials:
-
2,6-dibenzylidenecyclohexanone
-
Ethyl acetate
-
10% Palladium on carbon
-
Ammonium formate
-
Chloroform
-
Hexane
-
Methanol
Procedure:
-
Dissolve 2,6-dibenzylidenecyclohexanone in ethyl acetate.
-
To this solution, add 10% palladium on carbon catalyst followed by ammonium formate.
-
Reflux the resulting mixture.
-
After the reaction is complete, filter the hot mixture.
-
Evaporate the solvent from the filtrate under vacuum.
-
Add chloroform to the residue to precipitate any remaining excess ammonium formate.
-
Filter the mixture to remove the precipitate.
-
Subject the resulting residue to flash chromatography using a solvent system of 50:1 hexane-ethyl acetate for purification.
-
Evaporate the solvent from the purified fraction to dryness.
-
Crystallize the crude product from methanol to yield colorless crystals of cis-2,6-dibenzylcyclohexanone.
A separate synthesis route has been reported with a high yield, involving the reaction of cyclohexanone and benzyl alcohol in the presence of a ruthenium catalyst and potassium hydroxide in toluene at 120°C for 3 hours.[1]
Spectral Data
Infrared (IR) Spectroscopy of 2,6-Dibenzylidenecyclohexanone
The IR spectrum of 2,6-dibenzylidenecyclohexanone is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1660 | C=O stretching (conjugated ketone) |
| ~1600 | C=C stretching (aromatic and vinylic) |
| ~3050 | C-H stretching (aromatic and vinylic) |
| ~2930 | C-H stretching (aliphatic) |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Dibenzylidenecyclohexanone
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | Vinylic protons (-CH=) |
| ~7.4 | m | 10H | Aromatic protons |
| ~2.9 | t | 4H | Allylic CH₂ protons in the cyclohexanone ring |
| ~1.8 | p | 2H | CH₂ proton in the cyclohexanone ring |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~136 | Vinylic carbons (-CH=) |
| ~128-135 | Aromatic carbons |
| ~28 | Allylic CH₂ carbons in the cyclohexanone ring |
| ~23 | CH₂ carbon in the cyclohexanone ring |
Mass Spectrometry (MS) of 2,6-Dibenzylidenecyclohexanone
The electron ionization mass spectrum of 2,6-dibenzylidenecyclohexanone would be expected to show a molecular ion peak (M⁺) at m/z 274, corresponding to its molecular weight.
Potential Biological Activity
There is a lack of specific biological activity data for this compound in the current literature. However, the biological profiles of related saturated and unsaturated cyclohexanone derivatives can provide insights into its potential therapeutic applications.
Antimicrobial Activity
Derivatives of 2,6-disubstituted cyclohexanones have been investigated for their antimicrobial properties. For instance, novel 2,6-diundecylidenecyclohexan-1-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Additionally, certain 2-aryliden-6-furfuryliden cyclohexanones have demonstrated moderate to high antistaphylococcal activity.[4] These findings suggest that the 2,6-disubstituted cyclohexanone scaffold could be a valuable template for the development of new antimicrobial agents. The specific nature of the substituents at the 2 and 6 positions plays a crucial role in determining the spectrum and potency of antimicrobial action.
Cytotoxic and Anticancer Activity
The unsaturated counterparts, 2,6-dibenzylidenecyclohexanone and its derivatives, have been the subject of numerous studies for their potential as anticancer agents. These compounds, often referred to as chalcone analogs, have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Given that some saturated cyclohexanone derivatives have also demonstrated cytotoxic potential, it is plausible that this compound could exhibit similar activities, although likely through different mechanisms due to the absence of the reactive α,β-unsaturated ketone moiety.
Logical Relationships and Future Directions
The current state of knowledge on this compound is summarized in the following diagram, highlighting the available information and the significant data gaps.
Future research should focus on:
-
Detailed Synthesis and Characterization: Elucidating and publishing detailed experimental protocols for both cis and trans isomers, accompanied by comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, and MS).
-
Biological Screening: Conducting a thorough evaluation of the antimicrobial and cytotoxic activities of purified isomers of this compound to determine its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with substitutions on the benzyl rings to establish clear SARs.
-
Computational Modeling: Utilizing molecular modeling techniques to predict the binding of this compound to potential biological targets and to understand the influence of its stereochemistry on its activity.
Conclusion
This compound (CAS: 36040-03-6) is a structurally interesting molecule with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the currently available information, including a detailed synthesis protocol for the cis-isomer and predicted physicochemical properties. However, the significant lack of experimental spectral and biological data underscores the need for further research to fully characterize this compound and explore its potential applications. The information provided herein serves as a foundational resource to stimulate and guide future studies on this and related substituted cyclohexanones.
References
An In-depth Technical Guide to the Isomers of 2,6-Dibenzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibenzylcyclohexanone is a disubstituted cyclohexanone with a molecular formula of C₂₀H₂₂O. The presence of two stereocenters at the 2 and 6 positions gives rise to diastereomers: cis and trans isomers. These isomers, possessing distinct three-dimensional arrangements of the benzyl groups relative to the cyclohexanone ring, can exhibit different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, including their synthesis, separation, characterization, and potential biological significance, with a focus on experimental details and data for researchers in drug discovery and development.
Stereoisomers of this compound
The two primary stereoisomers of this compound are the cis and trans diastereomers. In the cis isomer, the two benzyl groups are on the same side of the cyclohexanone ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can also exist as a pair of enantiomers.
Synthesis of Isomers
The synthesis of this compound isomers typically starts from its unsaturated precursor, 2,6-dibenzylidenecyclohexanone. The stereochemical outcome of the reduction of the exocyclic double bonds is the key to selectively obtaining the cis or trans isomer.
Synthesis of cis-2,6-Dibenzylcyclohexanone
A common method for the synthesis of the cis isomer involves the catalytic hydrogenation of 2,6-dibenzylidenecyclohexanone.
Experimental Protocol: Catalytic Hydrogenation for cis-Isomer
-
Materials: 2,6-dibenzylidenecyclohexanone, Palladium on carbon (10% Pd/C), Methanol, Ammonium formate.
-
Procedure:
-
A mixture of 2,6-dibenzylidenecyclohexanone (1.0 g, 3.65 mmol), 10% palladium on carbon (0.1 g), and an excess of ammonium formate (2.4 g, 38.1 mmol) is prepared in methanol (50 ml).
-
The mixture is brought to reflux and maintained for 4 hours.
-
After cooling to ambient temperature, the reaction mixture is filtered to remove the catalyst.
-
The solvent is evaporated under reduced pressure.
-
To precipitate any remaining ammonium formate, chloroform (5 ml) is added, and the mixture is filtered again.
-
The resulting residue is subjected to flash chromatography for purification.
-
The crude product is then evaporated to dryness and can be crystallized from methanol to yield cis-2,6-dibenzylcyclohexanone as a colorless crystalline solid.
-
Synthesis of trans-2,6-Dibenzylcyclohexanone
The stereoselective synthesis of the trans isomer can be achieved through more specialized catalytic systems that favor the formation of the thermodynamically more stable product. Rhodium-catalyzed asymmetric hydrogenation of 2,6-dibenzylidenecyclohexanones has been shown to produce the trans isomer with high diastereoselectivity.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation for trans-Isomer
-
Materials: 2,6-dibenzylidenecyclohexanone, Rh(COD)₂BF₄, f-spiroPhos (or a similar chiral phosphine ligand), Dichloromethane (DCM), Hydrogen gas.
-
General Procedure (adapted from related syntheses):
-
In a glovebox, a solution of Rh(COD)₂BF₄ and the chiral ligand (e.g., f-spiroPhos) in DCM is prepared and stirred to form the catalyst complex.
-
The 2,6-dibenzylidenecyclohexanone substrate is added to the catalyst solution.
-
The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas.
-
The reaction is stirred at a specified temperature and pressure until completion (monitored by TLC or GC-MS).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to isolate the trans-2,6-dibenzylcyclohexanone. High diastereomeric ratios (up to >20:1 trans:cis) have been reported for similar reactions.[1]
-
Separation and Characterization of Isomers
The separation of the cis and trans diastereomers of this compound can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.
Chromatographic Separation
Experimental Protocol: HPLC Separation of Diastereomers
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), is often effective for separating diastereomers and enantiomers.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is a common starting point for normal-phase chiral separations. The ratio of the solvents needs to be carefully optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the benzyl groups absorb (around 254 nm) is suitable.
-
Optimization: A systematic screening of different chiral columns and mobile phase compositions is recommended to develop a robust separation method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.
| Spectroscopic Data | cis-2,6-Dibenzylcyclohexanone | trans-2,6-Dibenzylcyclohexanone |
| ¹H NMR (CDCl₃, ppm) | Data not yet fully available in literature. | Data not yet fully available in literature. |
| ¹³C NMR (CDCl₃, ppm) | Data not yet fully available in literature. | Data not yet fully available in literature. |
| IR (KBr, cm⁻¹) | Characteristic C=O stretch expected around 1710 cm⁻¹. | Characteristic C=O stretch expected around 1710 cm⁻¹. |
Note: Specific, experimentally verified NMR data for both pure isomers is currently limited in publicly available literature. The table will be updated as more data becomes available.
Biological Activity and Signaling Pathways
While the biological activities of this compound isomers are not extensively studied, their precursor, 2,6-dibenzylidenecyclohexanone, and other related α,β-unsaturated ketones have shown interesting biological effects, including cytotoxic and anti-inflammatory properties.
Cytotoxicity
Derivatives of 2,6-bis(benzylidene)cyclohexanone have demonstrated cytotoxic activity against various cancer cell lines. For instance, asymmetrical derivatives have been tested against MDA-MB 231, MCF-7, and SK-N-MC cell lines using the MTT assay.[2] The mechanism of cytotoxicity is believed to be related to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.
Inhibition of the NF-κB Signaling Pathway
The α,β-unsaturated ketone functionality present in the precursor, 2,6-dibenzylidenecyclohexanone, is a known pharmacophore for the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer.
The proposed mechanism of inhibition involves the covalent modification of critical cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, by Michael addition. This covalent modification can disrupt the downstream signaling cascade that leads to the activation of NF-κB.
Below is a diagram illustrating the general workflow for the synthesis and separation of this compound isomers and a diagram of the proposed NF-κB inhibition pathway.
Conclusion
The isomers of this compound represent an interesting scaffold for further investigation in medicinal chemistry and drug development. The ability to selectively synthesize the cis and trans isomers opens the door to a more detailed exploration of their structure-activity relationships. While current research has focused more on the biological activities of the unsaturated precursor, 2,6-dibenzylidenecyclohexanone, the distinct conformational properties of the saturated cis and trans isomers of this compound may lead to unique biological profiles. Further research is warranted to fully elucidate their spectroscopic properties, develop robust separation protocols, and explore their potential as modulators of biological pathways such as NF-κB signaling. This guide provides a foundational framework for researchers to build upon in their exploration of these intriguing molecules.
References
- 1. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2,6-Dibenzylcyclohexanone Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives and analogs of 2,6-dibenzylcyclohexanone are emerging as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These synthetic molecules, often structurally related to natural compounds like curcumin, are being extensively investigated for their therapeutic potential, particularly in the realm of oncology. Their core structure, featuring a central cyclohexanone ring flanked by two benzylidene moieties, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their anticancer activities.
Synthesis of this compound Derivatives
The primary synthetic route to 2,6-bis(benzylidene)cyclohexanone derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a cyclohexanone with two equivalents of a substituted benzaldehyde.
General Experimental Protocol: Synthesis of (2E,6E)-2,6-Bis(3-bromo-4-hydroxy-5-methoxybenzylidene)cyclohexanone
A representative protocol for the synthesis of a 2,6-bis(benzylidene)cyclohexanone derivative is as follows:
-
A mixture of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.01 mol) and cyclohexanone (0.005 mol) is dissolved in glacial acetic acid (10 ml).
-
The solution is saturated with anhydrous hydrogen chloride.
-
The reaction mixture is heated in a water bath at 25–30 °C for 2 hours.
-
After standing for 2 days, the mixture is treated with cold water.
-
The resulting yellow solid is filtered and recrystallized from a mixture of acetic acid and water (1:1) to yield the pure product.[1]
Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR.[1]
In Vitro Biological Activity: Cytotoxicity Screening
The anticancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
A general protocol for the MTT assay is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values of various this compound derivatives against different cancer cell lines.
| Compound | Derivative Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 2,6-bis(4-nitrobenzylidene) | A549 (Lung) | 0.48 mM | [2] |
| 2 | 2,6-bis(2-fluorobenzylidene) | HaCaT (Keratinocytes) | 4.91 | [3] |
| 3 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene) | MDA-MB-231 (Breast) | Not specified | [4][5] |
| 4 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene) | MCF-7 (Breast) & SK-N-MC (Neuroblastoma) | Not specified | [4][5] |
| 5 | 2,6-bis(benzylidene) with various aryl substituents | P388 & L1210 (Murine Leukemia), Molt 4/C8 & CEM (Human T-lymphocytes) | Varied | [6] |
| 6 | 2,6-bis(arylidene) with various aryl substituents | P388 (Murine Leukemia) | Varied | [6] |
Mechanism of Action: Signaling Pathway Modulation
A growing body of evidence suggests that this compound derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation. One of the primary targets identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several this compound derivatives have been shown to inhibit the activation of NF-κB.[3]
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of its target genes.
Caption: Proposed mechanism of NF-κB pathway inhibition.
While the exact molecular target within the pathway is still under investigation for many derivatives, it is hypothesized that they may inhibit the activity of IKK or the proteasome, thereby preventing IκBα degradation and subsequent NF-κB activation.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel this compound derivatives as potential therapeutic agents follow a structured experimental workflow.
Caption: A typical experimental workflow for drug discovery.
Analogs of this compound
The exploration of structurally related analogs has further expanded the therapeutic potential of this class of compounds.
-
2,6-Diphenyl Piperidines: These nitrogen-containing heterocyclic analogs have also been synthesized and investigated for their biological activities. The introduction of the nitrogen atom in the six-membered ring can significantly alter the physicochemical properties and biological targets of the compounds.
-
1-Indanones: These are bicyclic analogs where the cyclohexanone ring is fused to a benzene ring. These rigid structures have shown a broad range of biological activities, including anticancer effects.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The straightforward synthesis, coupled with their potent and often selective cytotoxicity against cancer cells, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical scaffold is likely to yield new and effective treatments for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revues.imist.ma [revues.imist.ma]
Spectroscopic Analysis of 2,6-Disubstituted Cyclohexanones: A Technical Overview
Introduction
Distinction between 2,6-Dibenzylcyclohexanone and 2,6-Dibenzylidenecyclohexanone
It is crucial to differentiate between this compound and 2,6-dibenzylidenecyclohexanone. The former contains two benzyl groups attached to the cyclohexanone ring via single bonds, resulting in a saturated linkage. In contrast, the latter features two benzylidene groups connected by double bonds, creating an α,β-unsaturated ketone system. This structural difference significantly influences their respective spectroscopic properties.
Spectroscopic Data of (2E,6E)-2,6-Dibenzylidenecyclohexanone
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2E,6E)-2,6-dibenzylidenecyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84 | s | 2H | Vinylic protons |
| 7.50 | d | 4H | Aromatic protons (ortho) |
| 7.44 | t | 4H | Aromatic protons (meta) |
| 7.39 – 7.34 | m | 2H | Aromatic protons (para) |
| 3.02 – 2.89 | m | 4H | Allylic protons on cyclohexanone ring (C3 and C5) |
| 1.82 | dt | 2H | Methylene protons on cyclohexanone ring (C4) |
Table 2: ¹³C NMR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
| Chemical Shift (δ) ppm | Assignment |
| 190.41 | Carbonyl carbon (C=O) |
| 136.96 | Vinylic carbons |
| 136.23 | Aromatic carbons (quaternary) |
| 136.01 | Aromatic carbons (quaternary) |
| 130.39 | Aromatic carbons (CH) |
| 128.61 | Aromatic carbons (CH) |
| 128.41 | Aromatic carbons (CH) |
| 28.48 | Allylic carbons on cyclohexanone ring (C3 and C5) |
| 23.04 | Methylene carbon on cyclohexanone ring (C4) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
| Wavenumber (cm⁻¹) | Assignment |
| 2915 | C-H stretching (aliphatic) |
| 1659.35 | C=O stretching (conjugated ketone) |
| 1596.92 | C=C stretching (aromatic and vinylic) |
| 1267.39 | C-H bending |
| 1153.86 | C-O stretching |
| 817.10 | C-H out-of-plane bending (aromatic) |
| 520.97 | Skeletal vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone
| m/z | Interpretation |
| 274 | Molecular ion [M]⁺ |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.
IR Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Mass Spectrometry
Mass spectra are generally acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the instrument, ionized, and the resulting fragments are detected.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Mechanism of Action of 2,6-Dibenzylcyclohexanone and its Analogs
Disclaimer: Direct research on the specific mechanism of action of 2,6-Dibenzylcyclohexanone is limited. This guide provides a detailed overview of the known mechanisms of closely related analogs, primarily focusing on 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), a synthetic curcuminoid analog, to infer a potential mechanism for the core this compound scaffold.
Core Biological Activity: Anti-inflammatory Effects
Derivatives of the 2,6-dibenzylidenecyclohexanone scaffold have demonstrated significant anti-inflammatory properties. A key analog, BHMC, has been shown to suppress the synthesis of various proinflammatory mediators.[1] The primary mechanism behind this activity involves the inhibition of crucial intracellular signaling pathways that regulate the inflammatory response.
Inhibition of MAPK Signaling Pathways
A major mechanism of action for BHMC is the dose-dependent inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK (c-Jun N-terminal kinase), and ERK1/2 (extracellular signal-regulated kinases 1/2).[1] This inhibition is observed through the reduced phosphorylation of their downstream transcription factors: ATF-2, c-Jun, and Elk-1, respectively. The collective inhibition of these transcription factors leads to a complete abolishment of AP-1 (Activator protein-1) DNA binding, a critical step in the transcription of pro-inflammatory genes.[1]
Molecular docking experiments have suggested that BHMC can fit into the highly conserved hydrophobic pocket of the p38 MAP kinase, indicating a potential direct binding interaction.[1]
Modulation of the NF-κB Pathway
BHMC has also been shown to affect the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. At a concentration of 12.5μM, BHMC inhibited the nuclear translocation of the p65 subunit of NF-κB and its subsequent binding to DNA.[1] However, it did not alter the phosphorylation of JNK, ERK1/2, and STAT-1 at this concentration, suggesting a more pronounced effect on the p38 pathway.[1]
Other Potential Mechanisms
Derivatives of 2,6-dibenzylidenecyclohexanone have been investigated for other biological activities, suggesting a broader range of potential mechanisms:
-
Enzyme Inhibition: Certain monocarbonyl curcumin analogues, which share the dibenzylidene-cyclohexanone scaffold, have shown inhibitory activity against human glutathione transferase P1-1 (hGSTP1-1), acting as non-competitive/mixed-type inhibitors.[2]
-
Anticancer Activity: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including MDA-MB 231, MCF-7, and SK-N-MC.[3]
-
Nitric Oxide Inhibition: A series of 2,6-bisbenzylidenecyclohexanone derivatives demonstrated significant nitric oxide (NO) inhibitory activity in IFN-γ/LPS-activated RAW 264.7 cells.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for various 2,6-dibenzylidenecyclohexanone derivatives.
| Compound/Derivative | Assay | Target/Cell Line | IC50 Value | Reference |
| BHMC | NF-κB DNA Binding Inhibition | U937 Monocytes | 12.5 µM | [1] |
| (DM96) | hGSTP1-1 Inhibition | DU-145 (prostate cancer) | 8.60 ± 1.07 µM | [2] |
| Other hGSTP1-1 Inhibitors | hGSTP1-1 Inhibition | DU-145 (prostate cancer) | 44.59–48.52 µM | [2] |
| Compound 8 | NO Inhibition | RAW 264.7 cells | 6.68 ± 0.16 µM | [4] |
| Compound 9 | NO Inhibition | RAW 264.7 cells | 6.09 ± 0.46 µM | [4] |
| Compound 11a | NO Inhibition | RAW 264.7 cells | 6.84 ± 0.12 µM | [4] |
| Compound 11 | DPPH Radical Scavenging | - | 13.27 ± 1.78 µM | [4] |
Experimental Protocols
A general methodology for investigating the inhibitory effects of this compound analogs on signaling pathways is outlined below.
Experimental Workflow for Assessing MAPK and NF-κB Inhibition
1. Cell Culture and Treatment:
-
Human monocytic U937 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are pre-treated with varying concentrations of the test compound (e.g., BHMC) for a specified duration (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
2. Nuclear Extraction and Western Blotting:
-
After stimulation, nuclear and cytoplasmic extracts are prepared from the cell lysates.
-
Protein concentrations are determined using a standard assay (e.g., Bradford assay).
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of p38, JNK, ERK, and p65 NF-κB.
-
Blots are then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
3. Electrophoretic Mobility Shift Assay (EMSA):
-
To assess DNA binding activity of AP-1 and NF-κB, nuclear extracts are incubated with radiolabeled double-stranded oligonucleotide probes containing the consensus binding sites for these transcription factors.
-
The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film to visualize the DNA-binding activity. A reduction in the shifted band in the presence of the test compound indicates inhibition of DNA binding.
4. Molecular Docking:
-
Computational molecular docking studies can be performed to predict the binding mode of the compound with its putative protein target (e.g., p38 MAP kinase).
-
The crystal structure of the protein is obtained from a protein data bank.
-
The 3D structure of the ligand (e.g., BHMC) is generated and energy-minimized.
-
Docking simulations are run to identify the most favorable binding poses and interactions within the protein's active site.
Conclusion
References
- 1. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2,6-Dibenzylcyclohexanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dibenzylidenecyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These synthetic analogs of curcumin, a natural compound known for its therapeutic properties, have been extensively studied and modified to enhance their potency and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and cytotoxic activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Activity
Derivatives of 2,6-dibenzylidenecyclohexanone have demonstrated notable efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] The antimicrobial potential of these compounds is often attributed to their unique chemical structure.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected 2,6-dibenzylidenecyclohexanone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone (A146) | E. coli | 50 | 50 | [3] |
| S. aureus | 50 | 50 | [3] | |
| E. faecalis | 50 | 50 | [3] | |
| 2,6-di(4-fluorobenzylidene)cyclohexanone (3a) | α-glucosidase inhibition | IC50 = 96.3±0.51 µM | - | [4] |
| (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone (3b) | Antileishmanial | IC50 = 7.92±1.3 µg/mL | - | [4] |
Experimental Protocol: Microdilution Method for Antibacterial Susceptibility Testing
The antibacterial activity of 2,6-dibenzylidenecyclohexanone derivatives is commonly determined using the microdilution method.[3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds against pathogenic bacteria.
Materials:
-
Test compounds (2,6-dibenzylidenecyclohexanone derivatives)
-
Bacterial strains (e.g., K. pneumonia, E. coli, S. aureus, B. subtilis, E. faecalis)[3]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 6.25 to 100 µg/mL).[3]
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Several 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5][6] These compounds have shown the potential to inhibit key inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected derivatives against cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
| Compound | Assay | IC50 Value | Reference |
| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 13.53 µM | [6] |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 11.56 µM | [6] |
| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Cyclooxygenase Inhibition | 20.52 µM | [6] |
| Compound 8 | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.68 ± 0.16 μM | [5] |
| Compound 9 | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.09 ± 0.46 μM | [5] |
| Compound 11a | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 6.84 ± 0.12 μM | [5] |
| L-NAME (Control) | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 26.21 ± 1.64 µM | [5] |
| Curcumin (Control) | NO Inhibition in IFN-γ/LPS-activated RAW 264.7 cells | 21.58 ± 2.06 µM | [5] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[7]
Objective: To evaluate the in vivo anti-inflammatory effect of 2,6-dibenzylidenecyclohexanone derivatives.
Materials:
-
Test compounds
-
Carrageenan (1% solution)
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally to the rats. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
Signaling Pathway: NF-κB Mediated Inflammation
A synthetic curcuminoid analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone (C66), has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[8]
Cytotoxic Activity
Numerous asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9][10][11]
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (CC50 or IC50 values) of selected derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50/CC50 Value | Reference |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d) | MDA-MB-231 (Breast Cancer) | Most potent in series | [9] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j) | MCF-7 (Breast Cancer) | Most potent in series | [9] |
| SK-N-MC (Neuroblastoma) | Most potent in series | [9] | |
| 2,6-bis(4-Hydroxy-3-Methoxybenzylidene) cyclohexane (BHMC) | HepG2 (Liver Cancer) | - | [11] |
| 2,6-bisdifurfurylidene cyclohexanone (DFC) | Colorectal Cancer Cells | ~82 μM | [12] |
| 2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC) | Colorectal Cancer Cells | ~10 μM | [12] |
| 2,6-di(4-fluorobenzylidene)cyclohexanone (3a) | PC3 (Prostate Cancer) | Cytotoxic effects observed | [4] |
| HeLa (Cervical Cancer) | Cytotoxic effects observed | [4] | |
| MCF-7 (Breast Cancer) | Cytotoxic effects observed | [4] | |
| (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone (3b) | PC3 (Prostate Cancer) | Cytotoxic effects observed | [4] |
| HeLa (Cervical Cancer) | Cytotoxic effects observed | [4] | |
| MCF-7 (Breast Cancer) | Cytotoxic effects observed | [4] | |
| 2-benzylidene-6-(nitrobenzylidene)cyclohexanones (Series 1-3) | HSC-2, HSC-4 (Oral Squamous Cell Carcinoma) | Low micromolar range | [10] |
| HL-60 (Promyelocytic Leukemia) | Low micromolar range | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Objective: To determine the in vitro cytotoxic activity of 2,6-dibenzylidenecyclohexanone derivatives against cancer cell lines.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC)[9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Conclusion
The 2,6-dibenzylidenecyclohexanone framework has proven to be a versatile template for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant antimicrobial, anti-inflammatory, and cytotoxic activities. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new and more effective derivatives. Further research into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of potent drug candidates based on this promising scaffold.
References
- 1. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
- 2. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. A Synthetic Curcuminoid Analog, (2 E,6 E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, Ameliorates Impaired Wound Healing in Streptozotocin-Induced Diabetic Mice by Increasing miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicology and Safety Information for 2,6-Dibenzylcyclohexanone
Version: 1.0
Disclaimer
Executive Summary
This technical guide provides a summary of the available toxicology and safety information for 2,6-Dibenzylcyclohexanone (CAS No. 36040-03-6). Due to a significant lack of direct experimental data for this specific compound, this guide employs a read-across approach, leveraging data from the structurally related compounds 2-benzylcyclohexanone and the parent molecule, cyclohexanone. This document outlines potential hazards, provides available quantitative data in a structured format, and details standard experimental protocols for key toxicological endpoints. The aim is to offer a preliminary safety assessment to guide handling and future research.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₂₀H₂₂O. It is a derivative of cyclohexanone featuring two benzyl groups attached to the 2 and 6 positions of the cyclohexanone ring. Its specific applications and biological activities are not extensively documented in publicly accessible literature. Given its chemical structure, an evaluation of its potential toxicological profile is crucial for safe handling and for any consideration in research and development.
Toxicological Data (Read-Across Approach)
A thorough search of scientific literature and toxicological databases revealed no specific experimental studies on the toxicity of this compound. Therefore, a read-across approach has been adopted, utilizing data from 2-benzylcyclohexanone and cyclohexanone to infer potential hazards.
Analogue Selection
-
2-Benzylcyclohexanone (CAS No. 946-33-8): This compound is a close structural analogue, containing one of the key structural motifs of the target compound.
-
Cyclohexanone (CAS No. 108-94-1): As the parent cyclic ketone, its toxicological profile provides baseline information for the core ring structure.
Quantitative Toxicity Data for Analogue Compounds
The following tables summarize the available quantitative toxicity data for the selected analogue compounds.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | Value | Reference |
| Cyclohexanone | LD50 | Rat | Oral | 1535 mg/kg | [1] |
| Cyclohexanone | LC50 | Rat | Inhalation | 8000 ppm (4h) | [2] |
| Cyclohexanone | LD50 | Rabbit | Dermal | 948 mg/kg | [1] |
Table 2: Irritation Data
| Compound | Test | Species | Result | Reference |
| 2-Benzylcyclohexanone | Skin Irritation | - | Causes skin irritation (GHS Category 2) | [3][4] |
| 2-Benzylcyclohexanone | Eye Irritation | - | Causes serious eye irritation (GHS Category 2) | [3][4] |
| Cyclohexanone | Skin Irritation | Rabbit | Irritating to skin | [5] |
| Cyclohexanone | Eye Irritation | Rabbit | Causes serious eye damage | [1] |
Table 3: Genotoxicity Data
| Compound | Test | Result | Reference |
| Cyclohexanone | Ames Test | Negative | [1] |
| Benzyl Alcohol (related moiety) | Comet Assay | Genotoxic at certain concentrations |
Table 4: Other Toxicity Data
| Compound | Test | Species | Route | NOAEL | Effect | Reference |
| Cyclohexanone | Subacute Inhalation | Mouse | Inhalation | >250 ppm | No adverse effects observed | [6][7] |
Hazard Identification and Preliminary Safety Assessment of this compound
Based on the read-across from analogue data, the following potential hazards for this compound should be considered:
-
Acute Toxicity: While no data exists for this compound, the moderate acute toxicity of cyclohexanone suggests that the target compound may also be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Both 2-benzylcyclohexanone and cyclohexanone are skin and eye irritants.[3][4][5] Therefore, it is highly probable that this compound is also a skin and eye irritant.
-
Respiratory Irritation: 2-Benzylcyclohexanone is reported to cause respiratory irritation.[3] This suggests a similar potential for this compound.
-
Genotoxicity: Cyclohexanone was negative in the Ames test.[1] However, some benzyl derivatives have shown genotoxic potential. Therefore, the genotoxic potential of this compound cannot be ruled out without experimental data.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be appropriate for evaluating the safety of this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Principle: This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[8][9] The procedure uses defined doses and the results are interpreted based on mortality and morbidity.[8]
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]
-
Housing and Feeding: Animals are housed individually with controlled temperature and lighting. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.[10]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[10] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[9]
-
Procedure: A stepwise procedure is used, with each step involving three animals. The outcome of each step (mortality or survival) determines the next step:
-
If mortality is observed, the dose for the next step is lowered.
-
If no mortality is observed, the dose for the next step is increased.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.[9]
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
Principle: This in vitro assay is used to detect gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid, meaning they cannot synthesize it.[11][12] The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[11][12]
Methodology:
-
Bacterial Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[13]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]
-
Procedure:
-
Dose Levels: At least five different concentrations of the test substance are used.[14]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[14]
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the negative control.[13]
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)
Principle: This in vitro test uses a reconstructed human epidermis model to identify corrosive chemicals.[15][16] Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cells.[16] Cell viability is measured to determine the corrosive potential.[15][17]
Methodology:
-
Test System: A commercially available, validated reconstructed human epidermis model is used.[17]
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.[16]
-
The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).
-
-
Cell Viability Assessment: After exposure, the tissue is rinsed and incubated with a vital dye such as MTT. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[17]
-
Data Analysis: A substance is identified as corrosive if the cell viability falls below a certain threshold at a specified time point. The method can also help to sub-categorize corrosive materials.[15]
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
Principle: The LLNA is an in vivo method that assesses the potential of a substance to cause skin sensitization by measuring the proliferation of lymphocytes in the lymph nodes draining the site of application.[18][19]
Methodology:
-
Test Animals: Mice (typically female CBA/J strain) are used.[19]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[18]
-
On day 5, a solution of ³H-methyl thymidine is injected intravenously.
-
-
Measurement: On day 6, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.[18]
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the read-across approach and a general workflow for toxicological testing.
Caption: Logical workflow for the read-across safety assessment of this compound.
Caption: A general experimental workflow for the toxicological evaluation of a chemical substance.
Conclusion and Recommendations
There is a critical lack of publicly available toxicological data for this compound. The read-across analysis from 2-benzylcyclohexanone and cyclohexanone suggests that this compound should be handled with care, assuming it to be a skin, eye, and respiratory irritant, and potentially harmful via acute exposure. The genotoxic potential remains uncertain.
It is strongly recommended that experimental toxicological studies, following established OECD guidelines, be conducted on this compound to determine its definitive safety profile before any large-scale use or application in drug development. Initial studies should focus on in vitro assessments for genotoxicity and skin corrosion/irritation, followed by in vivo acute toxicity and skin sensitization studies if warranted.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. nj.gov [nj.gov]
- 3. 2-Benzylcyclohexan-1-one | C13H16O | CID 98945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Benzylcyclohexanone = 97 946-33-8 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 11. nib.si [nib.si]
- 12. enamine.net [enamine.net]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. scantox.com [scantox.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ftp.cdc.gov [ftp.cdc.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation
Introduction
The Claisen-Schmidt condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry. It is a type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is widely employed for the synthesis of α,β-unsaturated ketones, known as chalcones. Specifically, α,α'-bis-(substituted-benzylidene)-cycloalkanones are a class of compounds synthesized via this method that have garnered significant attention for their potential biological activities.[3]
This document provides a detailed protocol for the synthesis of 2,6-dibenzylidenecyclohexanone from cyclohexanone and benzaldehyde using a highly efficient, solvent-free Claisen-Schmidt condensation method.
Experimental Workflow
The overall experimental process is streamlined for efficiency and high yield, involving the mixing and grinding of reactants, followed by a simple work-up and purification procedure.
Caption: High-level workflow for the synthesis of 2,6-dibenzylidenecyclohexanone.
Detailed Experimental Protocol
This protocol is adapted from a solvent-free method that utilizes solid sodium hydroxide as a catalyst and mechanical grinding to initiate the reaction.[3]
Materials:
-
Cyclohexanone (1b, 5.0 mmol)
-
Benzaldehyde (2a, 10.0 mmol)
-
Sodium Hydroxide (NaOH), solid (1.0 mmol, 20 mol%)
-
2N Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica Gel for flash chromatography
Equipment:
-
Mortar and Pestle
-
Beaker
-
Stirring Rod
-
Flash Chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine cyclohexanone (5.0 mmol), benzaldehyde (10.0 mmol), and solid sodium hydroxide (20 mol%).
-
Reaction Initiation: Grind the mixture vigorously using a pestle at room temperature for approximately 5 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solid.
-
Work-up: After 5 minutes, transfer the reaction mixture into a beaker containing 2N HCl. Stir the mixture to neutralize the excess NaOH and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by flash chromatography on silica gel, using a mixture of dichloromethane and hexane (e.g., 1:1 ratio) as the eluent to obtain analytically pure α,α'-bis-benzylidenecyclohexanone (2,6-dibenzylidenecyclohexanone).[3]
Data Presentation: Reaction Optimization
The efficiency of the Claisen-Schmidt condensation is influenced by factors such as the choice of catalyst and its concentration.
Table 1: Effect of Catalyst Loading on Yield
This table summarizes the effect of varying the molar ratio of the NaOH catalyst on the yield of 2,6-dibenzylidenecyclohexanone in the solvent-free reaction between cyclohexanone and benzaldehyde.[3]
| Entry | Catalyst | Molar Ratio (mol%) | Time (min) | Yield (%) |
| 1 | NaOH | 100 | 5 | 99 |
| 2 | NaOH | 50 | 5 | 99 |
| 3 | NaOH | 20 | 5 | 98 |
| 4 | NaOH | 10 | 10 | 95 |
| 5 | NaOH | 1 | 30 | 65 |
Data sourced from Rahman, A. F. M. M., et al. (2012).[3]
Table 2: Comparison of Different Catalysts
The choice of base catalyst can impact the reaction's success. Solid NaOH has been shown to be highly effective compared to other common bases under solvent-free conditions.[3][4]
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
| 1 | Solid NaOH | 5 | 98 |
| 2 | KOH | 10 | 92 |
| 3 | NaOAc | 60 | No Reaction |
| 4 | NH₄OAc | 60 | No Reaction |
Data sourced from Rahman, A. F. M. M., et al. (2012).[3][4]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol addition followed by a dehydration step. This two-step process occurs sequentially on both sides of the cyclohexanone ring.
Caption: Mechanism for the formation of 2,6-dibenzylidenecyclohexanone.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Applications of 2,6-Dibenzylidenecyclohexanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibenzylidenecyclohexanone, a derivative of cyclohexanone, and its analogues have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. These synthetic compounds, structurally related to the natural product curcumin, have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression, making them attractive candidates for further drug development. This document provides an overview of the applications of 2,6-dibenzylidenecyclohexanone derivatives in medicinal chemistry, with a focus on their anticancer properties, and includes detailed experimental protocols for their synthesis and biological evaluation.
Anticancer Applications
The primary therapeutic application of 2,6-dibenzylidenecyclohexanone derivatives lies in oncology. Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and neuroblastoma. The anticancer activity of these compounds is attributed to several mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.
A key molecular target for some 2,6-dibenzylidenecyclohexanone derivatives is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell division and tumor growth.[3][4] By inhibiting EGFR, these compounds can effectively block downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK/ERK pathways, thereby impeding cancer progression.[3][5]
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of various 2,6-dibenzylidenecyclohexanone derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,6-bis(4-nitrobenzylidene)cyclohexanone | A549 (Lung) | 480 ± 50 | |
| 2 | (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine)cyclohexanone (DMCH) | SW620 (Colon) | 7.50 ± 1.19 (48h) | [6] |
| 3 | (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine)cyclohexanone (DMCH) | HT29 (Colon) | 9.80 ± 0.55 (48h) | [6] |
| 4 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 (Breast) | Not explicitly stated, but highest activity | [6][7] |
| 5 | 2,6-bis(2,6-dichlorobenzylidene)cyclohexanone (DCC) | Not specified | ~10 | [8] |
| 6 | 2,6-bisdifurfurylidene cyclohexanone (DFC) | Not specified | ~82 | [8] |
Experimental Protocols
Synthesis of 2,6-Dibenzylidenecyclohexanone Derivatives
The most common method for synthesizing 2,6-dibenzylidenecyclohexanone derivatives is the Claisen-Schmidt condensation reaction.[9][10] This reaction involves the base-catalyzed condensation of an appropriate substituted benzaldehyde with cyclohexanone.
Protocol: Synthesis of 2,6-bis(4-nitrobenzylidene)cyclohexanone
-
Materials: Cyclohexanone, 4-nitrobenzaldehyde, ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve cyclohexanone (1 equivalent) and 4-nitrobenzaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the flask containing the reactants while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,6-bis(4-nitrobenzylidene)cyclohexanone.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[2][3][11]
Protocol: MTT Assay for Cytotoxicity [2][3]
-
Materials: 96-well plates, cancer cell lines, cell culture medium, 2,6-dibenzylidenecyclohexanone derivatives (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the 2,6-dibenzylidenecyclohexanone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a simple and widely used method to study cell migration in vitro.[12][13][14]
Protocol: Wound Healing Assay [12][14]
-
Materials: 6-well or 12-well plates, cancer cell lines, cell culture medium, 2,6-dibenzylidenecyclohexanone derivatives, sterile pipette tip (p200 or p1000).
-
Procedure:
-
Seed the cancer cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
Replace the medium with fresh medium containing the test compound at a non-toxic concentration. Include a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope equipped with a camera.
-
Measure the width of the wound at different time points for both the treated and control wells.
-
The rate of cell migration can be quantified by measuring the change in the wound area or the distance the cells have moved into the wound over time.
-
Cell Invasion Assay (Matrigel Invasion Assay)
The Matrigel invasion assay is used to assess the invasive potential of cancer cells by measuring their ability to migrate through a layer of extracellular matrix proteins.[1][15][16][17]
Protocol: Matrigel Invasion Assay [15][16]
-
Materials: Transwell inserts (with a porous membrane), Matrigel, serum-free medium, medium with a chemoattractant (e.g., 10% FBS), cancer cell lines, 2,6-dibenzylidenecyclohexanone derivatives, cotton swabs, and staining solution (e.g., crystal violet).
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest the cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The test compound can be added to the cell suspension.
-
Add medium containing a chemoattractant to the lower chamber of the wells.
-
Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Stain the invaded cells with a staining solution like crystal violet.
-
Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. The results can be expressed as the percentage of invasion relative to the control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway, which is a key target of some 2,6-dibenzylidenecyclohexanone derivatives, and a general experimental workflow for evaluating their anticancer activity.
Caption: Inhibition of the EGFR signaling pathway by 2,6-dibenzylidenecyclohexanone derivatives.
Caption: Experimental workflow for the evaluation of 2,6-dibenzylidenecyclohexanone derivatives.
Conclusion
2,6-Dibenzylidenecyclohexanone and its derivatives represent a versatile and potent class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Their ability to target key signaling pathways, such as the EGFR pathway, provides a strong rationale for their further investigation. The protocols outlined in this document provide a foundation for the synthesis and biological evaluation of these promising compounds, facilitating future research and drug discovery efforts in this area.
References
- 1. snapcyte.com [snapcyte.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. The Wound-Healing Migration Assay [bio-protocol.org]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 16. Matrigel Invasion Assay [bio-protocol.org]
- 17. corning.com [corning.com]
Application Notes and Protocols: 2,6-Dibenzylidenecyclohexanone in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Note on the Starting Material: Extensive literature searches for the use of "2,6-dibenzylcyclohexanone" in the synthesis of heterocyclic compounds yielded limited specific examples. However, the closely related α,β-unsaturated ketone, 2,6-dibenzylidenecyclohexanone , is a widely utilized and versatile precursor for the synthesis of a variety of heterocyclic systems. These application notes will, therefore, focus on the synthetic applications of 2,6-dibenzylidenecyclohexanone and its derivatives, which serve as valuable scaffolds in medicinal chemistry and drug development.
Synthesis of Thioxopyrimidine and Thiazolopyrimidine Derivatives
2,6-Bis(arylmethylene)cyclohexanones are valuable starting materials for the synthesis of fused heterocyclic systems. A notable application is the synthesis of thioxopyrimidine and thiazolopyrimidine derivatives, which are classes of compounds known to exhibit a range of biological activities.
The general synthetic approach involves the reaction of a 2,6-bis(arylmethylene)cyclohexanone derivative with a binucleophile, such as thiourea, to construct the pyrimidine ring. This is followed by further cyclization to yield more complex fused systems.
Quantitative Data Summary
The following table summarizes the yields and melting points for the synthesis of representative thioxopyrimidine derivatives from various substituted 2,6-dibenzylidenecyclohexanones.
| Compound ID | Ar Substituent | Product | Yield (%) | Melting Point (°C) |
| 5a | 3,4-(OCH₃)₂ | 8-(3,4-Dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5-methyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | 85 | 218-220 |
| 5b | 3,4,5-(OCH₃)₃ | 5-Methyl-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | 78 | 235-237 |
| 5c | p-Cl | 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-5-methyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | 90 | 246-248 |
| 5d | p-F | 8-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-5-methyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | 88 | 228-230 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(arylmethylene)-3-methylcyclohexanones (General Procedure)
This protocol describes the base-catalyzed aldol condensation of 3-methylcyclohexanone with aromatic aldehydes to form the 2,6-bis(arylmethylene) derivatives.
Materials:
-
3-Methylcyclohexanone
-
Substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, p-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid (1N)
-
Deionized water
Procedure:
-
A solution of potassium hydroxide (2 g) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
3-Methylcyclohexanone (10 mmol) and the respective aromatic aldehyde (20 mmol) are added to the ethanolic potassium hydroxide solution.
-
The reaction mixture is stirred at room temperature for 3-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing cold water and acidified with 1N hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,6-bis(arylmethylene)-3-methylcyclohexanone derivative.
Protocol 2: Synthesis of 8-(Arylmethylene)-4-aryl-5-methyl-hexahydroquinazoline-2-thiones (General Procedure)
This protocol outlines the synthesis of thioxopyrimidine derivatives through the reaction of 2,6-bis(arylmethylene)-3-methylcyclohexanones with thiourea.
Materials:
-
2,6-Bis(arylmethylene)-3-methylcyclohexanone derivative (from Protocol 1)
-
Thiourea
-
Ethanolic potassium hydroxide (2 g KOH in 100 mL ethanol)
-
Hydrochloric acid (1N)
-
Deionized water
Procedure:
-
A mixture of the 2,6-bis(arylmethylene)-3-methylcyclohexanone derivative (10 mmol) and thiourea (0.76 g, 10 mmol) is suspended in ethanolic potassium hydroxide.
-
The reaction mixture is heated to reflux for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker of cold water.
-
The solution is acidified with 1N hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the pure thioxopyrimidine derivative.
Visualizations
Synthetic Pathway for Thioxopyrimidines
Caption: Synthesis of hexahydroquinazoline-2-thiones.
Experimental Workflow
Caption: General experimental workflow.
"experimental protocol for 2,6-Dibenzylcyclohexanone synthesis"
Application Notes: Synthesis of 2,6-Dibenzylcyclohexanone
These application notes provide a detailed protocol for the synthesis of this compound, a derivative of cyclohexanone. The primary method described is the direct alkylation of cyclohexanone using benzyl bromide. This compound and its derivatives are valuable in organic synthesis and have applications in the development of various biologically active molecules.[1]
Reaction Principle
The synthesis is achieved through the base-catalyzed alkylation of cyclohexanone. In the presence of a strong base, an enolate is formed from cyclohexanone. This enolate then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a substitution reaction (SN2). To achieve dialkylation at the 2 and 6 positions, the reaction conditions are controlled to favor the formation of the disubstituted product.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
Cyclohexanone
-
Benzyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
Synthesis Procedure
-
Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclohexanone and toluene.
-
Addition of Base and Catalyst : Add powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide to the flask. Stir the mixture vigorously to create a well-dispersed suspension.
-
Addition of Benzyl Bromide : While stirring, add benzyl bromide dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction : After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification :
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Cyclohexanone:Benzyl Bromide) | 1 : 2.2 | A slight excess of the alkylating agent is used. |
| Molar Ratio (Cyclohexanone:Base) | 1 : 2.5 | Sufficient base is required for deprotonation. |
| Reaction Temperature | 80-90 °C | Reflux in toluene. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Typical Yield | 70-85% | Yield can vary based on reaction scale and purity. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction pathway for this compound synthesis.
References
Application Note: Purification of 2,6-Dibenzylcyclohexanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,6-Dibenzylcyclohexanone via recrystallization. This method is essential for obtaining high-purity material required for subsequent synthetic steps and in vitro/in vivo studies in drug development. The protocol outlines the selection of an appropriate solvent system, the recrystallization procedure, and methods for assessing purity.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. The purity of this compound is crucial as impurities can lead to unwanted side reactions, lower yields of the final product, and potential interferences in biological assays. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1] The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[2] Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2]
Experimental Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound. Ethanol has been selected as a suitable solvent due to its favorable solubility characteristics for ketones and its relative safety profile.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Graduated cylinders
-
Heating mantle or hotplate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection and Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate flask, heat approximately 20-30 mL of ethanol to a gentle boil using a heating mantle or hotplate.
-
Add a small portion (e.g., 5 mL) of the hot ethanol to the flask containing the crude solid.
-
Stir the mixture and continue to add hot ethanol in small increments until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a clean 100 mL Erlenmeyer flask and a glass funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to promote the formation of large, well-defined crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for an additional 15-20 minutes to maximize the yield of the purified crystals.
-
-
Collection and Washing of Crystals:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.
-
Place a piece of filter paper in the Buchner funnel, wet it with a small amount of cold ethanol, and ensure it forms a seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or in a desiccator. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound by recrystallization.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish Powder | White to Off-White Crystalline Solid |
| Melting Point | 115-118 °C | 119-121 °C |
| Purity (by HPLC) | ~92% | >99% |
| Yield | N/A | 85-95% |
Note: The provided data is representative and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Mandatory Visualization
Caption: Workflow of the recrystallization process for this compound.
References
Application Notes and Protocols for the Characterization of 2,6-Dibenzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 2,6-dibenzylcyclohexanone, a saturated ketone with potential applications in medicinal chemistry and materials science. The protocols outlined below are intended to guide researchers in the synthesis, purification, and detailed structural elucidation of this compound, with a particular focus on the cis-isomer.
Synthesis and Purification
The primary route to this compound involves a two-step synthesis starting from cyclohexanone and benzaldehyde to form the unsaturated precursor, (2E,6E)-2,6-dibenzylidenecyclohexanone, followed by hydrogenation to yield the saturated product. The cis-isomer is the major product of the described hydrogenation reaction.[1]
Experimental Protocol: Synthesis of cis-2,6-Dibenzylcyclohexanone[1]
Step 1: Synthesis of (2E,6E)-2,6-Dibenzylidenecyclohexanone
-
In a suitable reaction vessel, a mixture of cyclohexanone (1.0 g, 10.2 mmol), benzaldehyde (2.3 g, 21.7 mmol), and potassium hydroxide (1.22 g, 21.7 mmol) is stirred in methanol (20 ml) at ambient temperature for 4 hours.
-
The resulting yellow solid precipitate is collected by filtration.
-
The crude product is washed with cold methanol to yield crude 2,6-dibenzylidenecyclohexanone (approximately 2.6 g, 9.5 mmol).
Step 2: Hydrogenation to cis-2,6-Dibenzylcyclohexanone
-
A portion of the crude 2,6-dibenzylidenecyclohexanone (1.0 g, 3.65 mmol) is subjected to hydrogenation.
-
Palladium on carbon (10% Pd, 0.1 g) and an excess of ammonium formate (2.4 g, 38.1 mmol) are added to the starting material in methanol (50 ml).
-
The mixture is brought to reflux and heated for 4 hours.
-
After cooling to ambient temperature, the reaction mixture is filtered to remove the catalyst.
-
The solvent is evaporated under vacuum.
-
Chloroform (5 ml) is added to precipitate any remaining ammonium formate, which is then removed by filtration.
Purification:
The residue is purified by flash chromatography using a solvent system of 50:1 hexane-ethyl acetate. The fractions containing the product are combined, and the solvent is evaporated to dryness. The purified product can be crystallized from methanol to yield colorless crystals of cis-2,6-dibenzylcyclohexanone (approximately 0.48 g, 1.72 mmol).[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the confirmation of the backbone structure and the determination of the relative stereochemistry of the benzyl groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Quantitative Data for cis-2,6-Dibenzylcyclohexanone [1]
| Technique | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR (CDCl₃) | 7.13–7.30 (m, 10H) | Aromatic protons |
| 3.235 (dd, 2H) | ||
| 2.52–2.63 (m, 2H) | ||
| 2.424 (dd, 2H) | ||
| 2.01–2.09 (m, 2H) | ||
| 1.73–1.82 (m, 1H) | ||
| 1.47–1.63 (m, 1H) | ||
| 1.364 (dt, 2H) | ||
| ¹³C NMR (CDCl₃) | 212.80 | C1 (C=O) |
| 140.68 | C8, C15 (Quaternary aromatic C) | |
| 129.28 | C10, C12, C17, C19 (Aromatic CH) | |
| 128.39 | C9, C13, C16, C20 (Aromatic CH) | |
| 126.04 | C11, C18 (Aromatic CH) | |
| 53.15 | C2, C6 (CH) | |
| 35.78 | C7, C14 (CH₂) | |
| 35.15 | C3, C5 (CH₂) | |
| 25.65 | C4 (CH₂) |
Note: The specific multiplicity and coupling constants for all proton signals were not fully detailed in the reference. Further 2D NMR experiments like COSY and HSQC can provide more detailed assignments.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry
A general protocol for GC-MS analysis is provided below, which can be adapted for direct infusion mass spectrometry as well.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for the separation of organic molecules (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Set the injector temperature to 280 °C and inject a small volume (e.g., 1-2 µL) of the sample with an appropriate split ratio.
-
Oven Program: A temperature ramp can be used, for instance, starting at a lower temperature and ramping up to around 300 °C to ensure elution of the compound.
-
Mass Spectrometer (MS): Set the MS source and quadrupole temperatures (e.g., 230 °C and 150 °C, respectively). Acquire mass spectra in full scan mode (e.g., over a mass range of 50–550 amu).
-
While a specific mass spectrum for this compound was not found in the search results, the expected molecular ion peak [M]⁺ for C₂₀H₂₂O would be at m/z 278.39.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure, including the stereochemistry of the substituents. This technique was used to confirm the cis configuration of the benzyl groups in the synthesized this compound.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis. Crystallization from methanol has been shown to be effective for cis-2,6-dibenzylcyclohexanone.[1]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
Crystallographic Data for cis-2,6-Dibenzylcyclohexanone [1]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂O |
| Molecular Weight | 278.38 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 30.1194 (12) |
| b (Å) | 5.5650 (2) |
| c (Å) | 9.3048 (5) |
| β (°) | 98.276 (2) |
| Volume (ų) | 1543.38 (12) |
| Z | 4 |
| Temperature (K) | 90 |
The crystal structure confirms that the two benzyl groups are in a cis relationship to each other and the cyclohexanone ring adopts a chair conformation.[1]
Chromatographic Methods
Chromatography is essential for the purification of this compound and can also be used for the separation of its diastereomers (cis and trans).
Experimental Protocol: Flash Chromatography (Purification)
As described in the synthesis section, flash chromatography with a 50:1 hexane-ethyl acetate mobile phase is effective for the purification of cis-2,6-dibenzylcyclohexanone.[1]
Application Note: Separation of Diastereomers
While a specific method for the separation of cis- and trans-2,6-dibenzylcyclohexanone was not found in the provided search results, high-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers. Both normal-phase and reversed-phase HPLC could be explored for this purpose. A method development approach would involve screening different stationary phases (e.g., silica, C18) and mobile phase compositions.
Visualizations
Caption: Synthetic and analytical workflow for cis-2,6-Dibenzylcyclohexanone.
Caption: Key analytical techniques for characterizing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibenzylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dibenzylcyclohexanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound. The most direct method is the dialkylation of cyclohexanone with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base. An alternative two-step route involves the Claisen-Schmidt condensation of cyclohexanone with benzaldehyde to form 2,6-dibenzylidenecyclohexanone, followed by catalytic hydrogenation to reduce the double bonds.
Q2: What are the critical parameters affecting the yield of the direct alkylation method?
A2: The key parameters for the direct alkylation route include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The base must be strong enough to deprotonate the cyclohexanone to form the enolate, but its choice can also influence the extent of side reactions. The solvent plays a crucial role in solvating the enolate and the electrophile. Temperature control is essential to manage the reaction rate and minimize side reactions.
Q3: What are the typical side reactions in the synthesis of this compound?
A3: Common side reactions in the direct alkylation method include over-alkylation, leading to the formation of tri- and tetra-benzylated products, and O-alkylation, where the enolate oxygen attacks the benzyl halide.[1] In the Claisen-Schmidt condensation route, side reactions can include self-condensation of cyclohexanone or the Cannizzaro reaction of benzaldehyde if a strong base is used.[2]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently low. What factors should I investigate to improve it?
A: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Choice of Base and Deprotonation Conditions: Incomplete deprotonation of cyclohexanone will result in unreacted starting material. Consider using a stronger base or a different base/solvent system. For instance, lithium diisopropylamide (LDA) is a strong, non-nucleophilic base often used for forming ketone enolates.[1]
-
Reaction Temperature: The alkylation of cyclohexanone enolates is often performed at low temperatures to control the reaction rate and minimize side reactions.[3] If the temperature is too high, it can lead to undesired side products. Conversely, if the temperature is too low, the reaction may not proceed to completion.
-
Stoichiometry of Reactants: Ensure the correct molar ratio of cyclohexanone to benzyl halide and base. An excess of the alkylating agent can lead to over-alkylation.
-
Purity of Reagents and Solvent: The presence of water or other protic impurities can quench the enolate, reducing the yield. Ensure all reagents and solvents are pure and anhydrous.
Problem 2: Formation of Multiple Products and Impurities
Q: My crude product shows multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation?
A: The formation of multiple products is a common issue, often due to a lack of selectivity in the reaction.
-
Over-alkylation: To prevent the addition of more than two benzyl groups, carefully control the stoichiometry of the reactants. Using a slight excess of cyclohexanone relative to the benzyl halide can favor the formation of the desired product.
-
O-alkylation vs. C-alkylation: The formation of the O-alkylated product is a competing reaction. The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor C-alkylation.
-
Stereoisomers: The alkylation of cyclohexanone can lead to the formation of cis and trans isomers. The stereochemical outcome can be influenced by the reaction conditions and the nature of the enolate.[4]
Problem 3: Difficult Purification of the Final Product
Q: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?
A: Purifying this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique. The choice of solvent is crucial and may require some experimentation. A common approach for similar compounds is recrystallization from an ethanol/ethyl acetate mixture.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of 2,6-dibenzylidenecyclohexanone, a key intermediate for one of the synthetic routes. This data illustrates the impact of different catalysts and temperatures on the product yield.
| Entry | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) | Reference |
| 1 | Pd/C | 180 | 40 | 71.6 | 99.5 | [2] |
| 2 | Pd/C | 220 | 60 | 72.7 | 99.56 | [2] |
| 3 | Pd/C | 180 | 40 | 70.5 | 99.42 | [2] |
| 4 | Pd/C | 220 | 60 | 71.2 | 99.51 | [2] |
| 5 | NaOH | Room Temp. | 20 | 94 | - | [5] |
Note: The data in this table is for the synthesis of 2,6-dibenzylidenecyclohexanone, not this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) to the solution to form lithium diisopropylamide (LDA).
-
Addition of Ketone: After stirring for 30 minutes, add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution. Allow the mixture to stir for another hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add a solution of benzyl bromide in anhydrous THF dropwise to the enolate solution. The reaction mixture is typically stirred at a low temperature for several hours.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation
-
Reaction Setup: In a mortar and pestle, combine cyclohexanone, benzaldehyde, and solid sodium hydroxide.[5]
-
Grinding: Grind the mixture for approximately 20 minutes at room temperature.[5]
-
Work-up: Add dilute hydrochloric acid to the reaction mixture.
-
Isolation: Filter the precipitated solid and dry it.
-
Purification: Recrystallize the solid product from a mixture of ethanol and ethyl acetate to obtain pure 2,6-dibenzylidenecyclohexanone.[5]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side reactions in cyclohexanone alkylation.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. organic chemistry - Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. CN104529732A - Preparation method for 2,6-dibenzylidenecyclohexanone - Google Patents [patents.google.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. google.com [google.com]
- 5. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
Technical Support Center: Synthesis of 2,6-Dibenzylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dibenzylcyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons?
Low yields can stem from several factors, primarily the occurrence of side reactions or incomplete conversion of starting materials. The most common side reactions in the Claisen-Schmidt condensation for synthesizing this compound are:
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Formation of 2-Benzylidenecyclohexanone (Mono-substituted Product): This is the intermediate product, and its accumulation suggests the reaction has not gone to completion.
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Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can react with itself to form dimers and other oligomers.[1][2][3]
-
Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to form benzyl alcohol and benzoic acid.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious as this can also promote side reactions.
-
Stoichiometry of Reactants: An excess of benzaldehyde can sometimes be used to drive the reaction towards the di-substituted product. A molar ratio of benzaldehyde to cyclohexanone of at least 2:1 is recommended.
-
Concentration of Base: The concentration of the base catalyst (e.g., NaOH) is crucial. Too low a concentration may lead to incomplete reaction, while too high a concentration can promote the Cannizzaro reaction and cyclohexanone self-condensation.
-
Purity of Reagents: Ensure that the cyclohexanone and benzaldehyde are pure. Impurities in benzaldehyde, such as benzoic acid, can neutralize the base catalyst.
Q2: The melting point of my product is lower than the literature value and it melts over a broad range. What could be the impurity?
A low and broad melting point is a strong indication of an impure product. The most likely impurity is the mono-substituted intermediate, 2-benzylidenecyclohexanone, which has a lower melting point than the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,6-Dibenzylidenecyclohexanone | C₂₀H₁₈O | 274.36 | 118-121 |
| 2-Benzylidenecyclohexanone | C₁₃H₁₄O | 186.25 | 53-55[4] |
| 2-(Cyclohexylidene)cyclohexanone | C₁₂H₁₈O | 178.27 | 57 |
Troubleshooting Steps:
-
Purification: The most effective way to remove 2-benzylidenecyclohexanone is through recrystallization. Ethanol or a mixture of ethanol and ethyl acetate is commonly used for this purpose. The higher symmetry of this compound generally leads to lower solubility in these solvents compared to the mono-substituted product, allowing for its selective crystallization upon cooling.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed for separation.
Q3: My reaction mixture turned into a thick, oily mess, and I am having trouble isolating a solid product. What happened?
The formation of a viscous oil often points to the prevalence of cyclohexanone self-condensation, leading to the formation of dimers and higher oligomers.[1][2][3]
Troubleshooting Steps:
-
Control of Base Concentration and Temperature: Use the minimum effective concentration of the base catalyst and maintain a lower reaction temperature to disfavor the self-condensation pathway.
-
Order of Reagent Addition: Adding the cyclohexanone slowly to a mixture of benzaldehyde and the base can help to ensure that it preferentially reacts with benzaldehyde rather than itself.
Q4: I have a significant amount of a water-soluble byproduct. What is it likely to be?
If you observe a significant amount of a water-soluble byproduct, it is likely due to the Cannizzaro reaction of benzaldehyde, which produces benzyl alcohol and the salt of benzoic acid (e.g., sodium benzoate).
Troubleshooting Steps:
-
Optimize Base Concentration: As with other side reactions, a very high concentration of a strong base can favor the Cannizzaro reaction. Titrate the amount of base to find the optimal concentration that promotes the desired condensation without excessive side reactions.
-
Work-up Procedure: During the work-up, washing the organic layer with water will remove the benzoate salt. Benzyl alcohol is more soluble in the organic phase but can be removed during recrystallization or chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
The synthesis typically proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the following key steps:
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Enolate Formation: A hydroxide ion removes a proton from the α-carbon of cyclohexanone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Addition: A β-hydroxy ketone (aldol adduct) is formed.
-
Dehydration: The aldol adduct readily dehydrates under the reaction conditions to form the conjugated enone, 2-benzylidenecyclohexanone.
-
Second Condensation: The process repeats on the other side of the cyclohexanone to yield this compound.
Q2: What is the role of the base in this reaction?
The base, typically sodium hydroxide or potassium hydroxide, acts as a catalyst. Its primary role is to deprotonate the α-carbon of cyclohexanone to generate the nucleophilic enolate ion, which is the key reactive intermediate in the condensation reaction.
Q3: Can I use a different solvent for this reaction?
Ethanol is a commonly used solvent as it can dissolve both the reactants and the base to some extent. However, solvent-free methods have also been reported and can be very efficient, often requiring just grinding the reactants with a solid base like NaOH.[5]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture alongside the starting materials (cyclohexanone and benzaldehyde) on a TLC plate. The formation of new spots corresponding to the mono- and di-substituted products will indicate the progress of the reaction. The disappearance of the cyclohexanone spot is a good indicator of reaction completion.
Q5: What are the expected spectroscopic data for this compound?
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¹H NMR: Expect signals for the vinyl protons, aromatic protons, and the protons of the cyclohexanone ring. The vinyl protons typically appear as a singlet or a multiplet in the region of 7.4-7.8 ppm.
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¹³C NMR: Expect signals for the carbonyl carbon (around 190 ppm), the sp² carbons of the double bonds and aromatic rings, and the sp³ carbons of the cyclohexanone ring.
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IR Spectroscopy: Look for a strong absorption band for the conjugated carbonyl group (C=O) around 1660-1680 cm⁻¹ and bands for the C=C double bonds.
Experimental Protocols
Base-Catalyzed Synthesis of this compound in Ethanol
Materials:
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Cyclohexanone
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Benzaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol (95%)
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Hydrochloric Acid (HCl), dilute
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Deionized water
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Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water and then add ethanol.
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To this solution, add benzaldehyde (2.1 equivalents) and cool the mixture in an ice bath.
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Slowly add cyclohexanone (1 equivalent) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
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Filter the crude product using a Büchner funnel and wash it with cold water until the washings are neutral.
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Further wash the product with a small amount of cold ethanol to remove unreacted benzaldehyde.
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Recrystallize the crude product from hot ethanol or an ethanol/ethyl acetate mixture to obtain pure yellow crystals of this compound.
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Dry the crystals, determine the yield, and characterize the product by measuring its melting point and acquiring spectroscopic data.
Visualizations
References
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN104529732A - Preparation method for 2,6-dibenzylidenecyclohexanone - Google Patents [patents.google.com]
"troubleshooting 2,6-Dibenzylcyclohexanone reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dibenzylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my 2,6-dibenzylidenecyclohexanone low?
A1: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup.
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Incomplete Reaction: The Claisen-Schmidt condensation, a common method for this synthesis, requires optimal reaction conditions to proceed to completion.[1][2] Ensure that the stoichiometry of cyclohexanone to benzaldehyde is correct, typically a 1:2 molar ratio.[1] The reaction time and temperature are also critical. Depending on the chosen protocol, this can range from grinding at room temperature for 20 minutes to refluxing for 1-2 hours.[1][3]
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Side Reactions: Self-condensation of cyclohexanone or benzaldehyde can occur, leading to undesired byproducts and reducing the yield of the target compound.[3] The choice of catalyst and reaction conditions can influence the extent of these side reactions.
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Product Loss During Workup: The product is typically a solid that precipitates from the reaction mixture.[1][3] Ensure complete precipitation by cooling the mixture in an ice bath.[4] When washing the product, use a cold solvent (e.g., aqueous ethanol) to minimize dissolution of the desired compound.[3]
Q2: My product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities can include unreacted starting materials, the mono-substituted intermediate (2-benzylidenecyclohexanone), or byproducts from side reactions.
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Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual cyclohexanone or benzaldehyde. Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction and ensure all starting material is consumed.[3]
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Mono-substituted Intermediate: The formation of 2-benzylidenecyclohexanone is a possible intermediate. Ensuring the correct 1:2 molar ratio of cyclohexanone to benzaldehyde and allowing for sufficient reaction time can help drive the reaction to the desired di-substituted product.
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Purification: Recrystallization is a common method for purifying 2,6-dibenzylidenecyclohexanone.[1] A mixture of ethanol and ethyl acetate is reported to be an effective solvent system for recrystallization.[1]
Q3: The reaction is not proceeding as expected. What are some key parameters to check?
A3: Several factors can influence the success of the reaction.
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Catalyst Activity: The choice and handling of the catalyst are crucial. For base-catalyzed reactions, ensure the sodium hydroxide is fresh and not excessively exposed to atmospheric carbon dioxide, which can neutralize it. For acid-catalyzed reactions, the concentration and type of acid are important.[4]
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Solvent Choice: Different solvents can affect reaction rates and yields. Acetic acid and ethanol are commonly used solvents.[3] One study found that acetic acid was a good solvent for a particular method, leading to rapid reaction and pure product upon cooling.[3]
-
Temperature Control: The reaction temperature can significantly impact the rate and selectivity of the reaction. High temperatures may promote side reactions, while temperatures that are too low can result in a sluggish or incomplete reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of 2,6-dibenzylidenecyclohexanone?
A1: The most common method is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation. The mechanism involves the deprotonation of an alpha-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product then undergoes dehydration to form the α,β-unsaturated ketone. This process occurs sequentially at both alpha-carbons of the cyclohexanone.
Q2: What are some alternative synthesis methods?
A2: Besides the traditional base-catalyzed Claisen-Schmidt condensation, other methods have been reported. One method involves grinding the reactants (cyclohexanone, benzaldehyde, and solid NaOH) together in a mortar and pestle at room temperature.[1] Another patented method describes a high-temperature reaction (180-230 °C) using 2,6-dimethylcyclohexanone and benzaldehyde with a Pd/C catalyst and sulfuric acid.[4]
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques can be used for characterization:
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Melting Point: The melting point of 2,6-dibenzylidenecyclohexanone is reported to be in the range of 106-120°C, depending on purity.[1][5]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons, aromatic protons, and the protons on the cyclohexanone ring.[3]
-
¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon at a characteristic downfield shift (around 190 ppm) and signals for the aromatic and vinylic carbons.[3]
-
IR Spectroscopy: An infrared spectrum will show a strong absorption band for the conjugated carbonyl group (C=O) around 1660-1670 cm⁻¹.[1][3]
-
-
Chromatography: Thin Layer Chromatography (TLC) can be used to assess purity by comparing the product to the starting materials and checking for the presence of byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,6-Dibenzylidenecyclohexanone Synthesis
| Parameter | Method 1: Base-Catalyzed (NaOH) | Method 2: Grinding (Solid NaOH) | Method 3: High Temperature (Pd/C, H₂SO₄) |
| Starting Materials | Cyclohexanone, Benzaldehyde | Cyclohexanone, Benzaldehyde | 2,6-Dimethylcyclohexanone, Benzaldehyde |
| Catalyst | Sodium Hydroxide (NaOH) | Solid Sodium Hydroxide (NaOH) | Palladium on Carbon (Pd/C), Sulfuric Acid (H₂SO₄) |
| Solvent | Ethanol or Acetic Acid[3] | Solvent-free[1] | Not specified |
| Temperature | Reflux[3] | Room Temperature[1] | 180 - 230 °C[4] |
| Reaction Time | 1 - 2 hours[3] | 20 minutes[1] | 40 - 60 minutes[4] |
| Yield | Good to excellent[3] | 94%[1] | Up to 73%[4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 2,6-Dibenzylidenecyclohexanone
This protocol is based on the Claisen-Schmidt condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent) and benzaldehyde (2 equivalents) in ethanol.
-
Catalyst Addition: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold aqueous ethanol.[3] The crude product can be further purified by recrystallization from an ethanol/ethyl acetate mixture.[1]
Visualizations
References
"optimization of catalyst loading for 2,6-Dibenzylcyclohexanone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2,6-dibenzylcyclohexanone. The information is curated to address common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Claisen-Schmidt condensation to form 2,6-dibenzylidenecyclohexanone, followed by catalytic hydrogenation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,6-Dibenzylidenecyclohexanone | - Inappropriate catalyst or catalyst loading.- Incorrect stoichiometry of reactants.- Suboptimal reaction temperature or time.- Inefficient removal of water byproduct. | - Optimize catalyst loading. For base-catalyzed reactions (e.g., NaOH), 20 mol% has been shown to be effective[1]. For acid-catalyzed reactions (e.g., p-TSA), 20 mol% can also be optimal[2].- Use a 2:1 molar ratio of benzaldehyde to cyclohexanone[1][2].- For p-TSA catalysis, heating to 80°C for a short duration (e.g., 20 minutes) can be effective[2]. For NaOH, grinding at room temperature for 5-30 minutes has been reported to give high yields[1][3].- In acid-catalyzed reactions, consider using a Dean-Stark apparatus to remove water. |
| Formation of Mono-benzylidene Side Product | - Incomplete reaction.- Insufficient amount of benzaldehyde. | - Increase the reaction time or temperature.- Ensure at least a 2:1 molar ratio of benzaldehyde to cyclohexanone is used. |
| Formation of Self-Condensation Products | - Strong basic or acidic conditions promoting self-condensation of cyclohexanone. | - Use a milder catalyst. For instance, KF supported on molecular sieves or alumina has been used[4].- Control the reaction temperature; lower temperatures may favor the desired crossed-aldol condensation. |
| Incomplete Hydrogenation to this compound | - Catalyst poisoning or deactivation.- Insufficient hydrogen pressure or reaction time.- Inappropriate solvent. | - Ensure starting materials and solvent are pure and free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC-MS.- Use a suitable solvent for hydrogenation, such as ethanol or ethyl acetate. |
| Difficulty in Product Purification | - Presence of unreacted starting materials and side products. | - For 2,6-dibenzylidenecyclohexanone, recrystallization from a suitable solvent like ethanol is often effective[3][5].- Column chromatography may be necessary to separate the desired product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,6-dibenzylidenecyclohexanone?
A1: The most common method is the Claisen-Schmidt (or crossed-aldol) condensation of cyclohexanone with two equivalents of benzaldehyde.[1][2][6][7] This reaction is typically catalyzed by a base, such as sodium hydroxide[1][3], or an acid, like p-toluenesulfonic acid (p-TSA)[2].
Q2: What are the typical catalyst loadings for the Claisen-Schmidt condensation?
A2: Catalyst loading can vary depending on the chosen catalyst and reaction conditions. For solid NaOH under solvent-free grinding conditions, 20 mol% has been reported to give excellent yields[1]. For p-TSA under solvent-free conditions at 80°C, 20 mol% was also found to be optimal[2].
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC)[2][5]. This will allow you to observe the consumption of the starting materials (cyclohexanone and benzaldehyde) and the formation of the product.
Q4: What is a suitable method to convert 2,6-dibenzylidenecyclohexanone to this compound?
A4: Catalytic hydrogenation is a standard method for reducing the double bonds of the benzylidene groups. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.
Q5: Are there any alternative catalysts for the synthesis of 2,6-dibenzylidenecyclohexanone?
A5: Yes, various other catalysts have been reported, including KF-Al₂O₃[2], Yb(OTf)₃[2], Cu(OTf)₂[2], and I₂[2]. The choice of catalyst can influence the reaction conditions and yield.
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for 2,6-Dibenzylidenecyclohexanone Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | 20 | None (grinding) | Room Temp. | 5 min | 98 | [1] |
| p-TSA | 20 | None | 80 | 20 min | 95 | [2] |
| KF-Al₂O₃ | - | Methanol | Reflux | - | 94 | [4] |
Note: The yield of this compound will depend on the efficiency of the subsequent hydrogenation step.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation
This protocol is a general procedure based on common literature methods.[1][2][3]
Materials:
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Cyclohexanone
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Benzaldehyde
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Sodium Hydroxide (solid) or p-Toluenesulfonic acid
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Ethanol (for recrystallization)
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Hydrochloric acid (dilute, for neutralization if using NaOH)
Procedure (Base-Catalyzed, Solvent-Free): [1][3]
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In a mortar, combine cyclohexanone (1 equivalent), benzaldehyde (2 equivalents), and solid sodium hydroxide (0.2 equivalents).
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Grind the mixture with a pestle at room temperature for 5-30 minutes. The progress of the reaction can be monitored by TLC.
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Once the reaction is complete, carefully add dilute hydrochloric acid to neutralize the mixture.
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Collect the solid product by filtration and wash with water.
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Purify the crude product by recrystallization from ethanol to obtain 2,6-dibenzylidenecyclohexanone as a solid.
Procedure (Acid-Catalyzed, Solvent-Free): [2]
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In a round-bottomed flask equipped with a reflux condenser, add cyclohexanone (1 equivalent), benzaldehyde (2 equivalents), and p-TSA (0.2 equivalents).
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Stir the mixture at 80°C for the time indicated by TLC monitoring (e.g., 20 minutes).
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After completion, cool the reaction mixture to room temperature.
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Add water and stir for 10 minutes to dissolve the catalyst.
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Filter the solid product, wash with water, and dry.
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Recrystallize from a suitable solvent if necessary.
Protocol 2: Catalytic Hydrogenation of 2,6-Dibenzylidenecyclohexanone
This is a general protocol for the reduction of the double bonds.
Materials:
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2,6-Dibenzylidenecyclohexanone
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Palladium on Carbon (Pd/C, 5-10 wt%)
-
Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas
Procedure:
-
Dissolve 2,6-dibenzylidenecyclohexanone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C (typically 1-5 mol% of Pd) to the solution.
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
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Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
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Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,6-Dibenzylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dibenzylcyclohexanone. The synthesis is typically a two-step process: a Claisen-Schmidt condensation to form 2,6-dibenzylidenecyclohexanone, followed by the reduction of the carbon-carbon double bonds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 2,6-dibenzylidenecyclohexanone (Step 1) | Incorrect Base/Solvent Combination: The choice of base and solvent is critical for the Claisen-Schmidt condensation. For instance, using a weak base in a non-polar solvent might not be effective. | Ensure the use of a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in a polar protic solvent like methanol or ethanol to facilitate the enolate formation and subsequent condensation.[1] |
| Low Reaction Temperature: The condensation reaction may be too slow at low temperatures. | The reaction is typically carried out at ambient temperature.[1] If the reaction is sluggish, gentle heating might be considered, but be cautious of side reactions. | |
| Poor Quality Reagents: Benzaldehyde can oxidize to benzoic acid over time, which will not participate in the reaction. | Use freshly distilled benzaldehyde to ensure high purity. | |
| Formation of a complex mixture of products in Step 1 | Side Reactions: Self-condensation of cyclohexanone or Cannizzaro reaction of benzaldehyde can occur, especially with prolonged reaction times or high temperatures. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed. Avoid excessive heating. |
| Incomplete reduction of 2,6-dibenzylidenecyclohexanone (Step 2) | Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost its activity. | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient Hydrogen Source: The amount of ammonium formate or the pressure of hydrogen gas may be insufficient for complete reduction. | Use a significant excess of the hydrogen donor, such as ammonium formate.[1] If using H₂ gas, ensure the system is properly sealed and pressurized. | |
| Solvent Issues: The choice of solvent can affect the rate of hydrogenation. | Methanol is a commonly used and effective solvent for this catalytic transfer hydrogenation.[1] Other polar protic solvents like ethanol can also be used. The reaction rate can differ significantly based on the solvent, with one study on a different hydrogenation showing a rate sequence of methanol > water > THF > dioxane.[2] | |
| Unexpected stereoisomer formation in Step 2 | Reduction Conditions: The stereochemical outcome of the reduction of substituted cyclohexanones can be influenced by the reducing agent and the solvent. For example, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol can lead to unexpected ratios of axial and equatorial alcohols.[3] | For the synthesis of cis-2,6-dibenzylcyclohexanone, catalytic hydrogenation using Pd/C and ammonium formate in methanol has been shown to be effective.[1] To control stereoselectivity, it is crucial to follow established protocols carefully. |
Frequently Asked Questions (FAQs)
Step 1: Claisen-Schmidt Condensation
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Q1: What is the role of the base in the Claisen-Schmidt condensation?
-
A1: The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of cyclohexanone to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.
-
-
Q2: Can I use a different solvent for the condensation reaction?
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A2: Yes, while methanol and ethanol are commonly used, other polar solvents can be employed. The polarity of the solvent can influence the reaction rate and yield. Studies on the related 2,6-dibenzylidene cyclohexanone have explored solvents like ethanol, ethyl acetate, and dichloromethane.[4]
-
-
Q3: How can I monitor the progress of the condensation reaction?
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A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The reaction is complete when the spot corresponding to the starting materials disappears.
-
Step 2: Reduction
-
Q4: What are the advantages of using ammonium formate and Pd/C for the reduction?
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A4: This method, known as catalytic transfer hydrogenation, is advantageous because it avoids the need for specialized high-pressure hydrogenation equipment. Ammonium formate serves as a convenient in-situ source of hydrogen.[1]
-
-
Q5: Why is the cis isomer the major product in the reduction?
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A5: The hydrogenation of the double bonds in 2,6-dibenzylidenecyclohexanone using a heterogeneous catalyst like Pd/C typically occurs from the less sterically hindered face of the molecule, leading to the formation of the cis isomer. The molecular structure of the resulting cis-2,6-dibenzylcyclohexanone has been confirmed by X-ray analysis.[1]
-
-
Q6: Can other reducing agents be used?
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A6: While catalytic hydrogenation is common for reducing carbon-carbon double bonds, other reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) could potentially be used, but conditions would need to be carefully optimized to avoid reduction of the ketone functionality and to control stereoselectivity. The choice of reducing agent can significantly impact the stereochemical outcome.[3]
-
Experimental Protocols
Step 1: Synthesis of 2,6-Dibenzylidenecyclohexanone
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In a round-bottom flask, dissolve cyclohexanone (1.0 g, 10.2 mmol) and benzaldehyde (2.3 g, 21.7 mmol) in methanol (20 ml).
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To this stirred solution, add potassium hydroxide (1.22 g, 21.7 mmol).
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Continue stirring the mixture at ambient temperature for 4 hours.
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A yellow solid precipitate will form. Collect the solid by filtration.
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Wash the collected solid with cold methanol to yield the crude 2,6-dibenzylidenecyclohexanone.[1]
Step 2: Synthesis of cis-2,6-Dibenzylcyclohexanone
-
In a round-bottom flask, suspend 2,6-dibenzylidenecyclohexanone (1.0 g, 3.65 mmol) in methanol (50 ml).
-
To this suspension, add 10% palladium on carbon (0.1 g) and an excess of ammonium formate (2.4 g, 38.1 mmol).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to ambient temperature, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under vacuum.
-
To the residue, add chloroform (5 ml) to precipitate any remaining ammonium formate and filter again.
-
The crude product can be purified by flash chromatography using a hexane-ethyl acetate solvent system.
-
Crystallization from methanol can be performed to yield pure cis-2,6-dibenzylcyclohexanone as a colorless crystalline solid.[1]
Data Presentation
Table 1: Effect of Solvent on the Catalytic Hydrogenation of Benzaldehyde (Model Reaction)
| Solvent | Relative Reaction Rate |
| Methanol | 30 |
| Water | 10 |
| THF | 2 |
| Dioxane | 1 |
This data is from a study on benzaldehyde hydrogenation and serves as a qualitative guide to potential solvent effects in similar systems.[2]
Visualizations
References
Technical Support Center: Purification of 2,6-Dibenzylcyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-Dibenzylcyclohexanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?
-
Answer: The primary synthesis route to this compound involves the hydrogenation of 2,6-dibenzylidenecyclohexanone, which is typically formed via an aldol condensation. Common impurities may include:
-
Unreacted Starting Materials: Benzaldehyde and cyclohexanone.
-
Mono-benzylidene Cyclohexanone: The product of a single aldol condensation.
-
Products of Self-Condensation: Self-condensation of cyclohexanone can lead to various side products.
-
Over-reduction Products: Reduction of the ketone functionality to an alcohol.
Troubleshooting Steps:
-
Flash Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities. A non-polar eluent system is recommended.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step after chromatography.
-
Issue 2: Difficulty in Separating Diastereomers
-
Question: I have a mixture of cis- and trans-2,6-Dibenzylcyclohexanone. How can I separate these diastereomers?
-
Answer: The cis and trans diastereomers of this compound can be challenging to separate due to their similar polarities.
-
Chromatographic Separation: Careful flash column chromatography is the primary method for separating the diastereomers. Due to the small difference in polarity, a long column with a shallow solvent gradient is often necessary.
-
Fractional Crystallization: In some cases, fractional crystallization can be employed. This involves a series of carefully controlled crystallizations to enrich one diastereomer in the solid phase while the other remains in the mother liquor. This method is often more challenging and may require significant optimization of solvent and temperature.
-
Issue 3: Product Oiling Out During Crystallization
-
Question: My this compound is precipitating as an oil instead of crystals during recrystallization. What can I do to induce crystallization?
-
Answer: Oiling out occurs when the solute is not soluble enough in the hot solvent to remain dissolved but is too soluble at the crystallization temperature to precipitate as a solid.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. If one solvent causes oiling, a different solvent or a co-solvent system should be tested.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a cold bath. Rapid cooling often promotes oiling.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Solute Concentration: Oiling can sometimes be caused by a solution that is too concentrated. Try using a larger volume of solvent.
-
-
Frequently Asked Questions (FAQs)
-
What are the common methods for synthesizing this compound? The most common synthetic route involves a two-step process:
-
Aldol Condensation: A base-catalyzed Claisen-Schmidt condensation of cyclohexanone with two equivalents of benzaldehyde to form 2,6-dibenzylidenecyclohexanone.
-
Hydrogenation: The subsequent reduction of the double bonds of 2,6-dibenzylidenecyclohexanone to yield this compound.
-
-
What is the expected stereochemistry of the final product? The hydrogenation of 2,6-dibenzylidenecyclohexanone can lead to a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. The cis isomer is often the major product.
-
How can I confirm the purity and identity of my final product?
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the product to starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Data Presentation
Table 1: Purification Methods for this compound and Their Expected Outcomes
| Purification Method | Typical Solvents/Eluents | Purity Achieved (Illustrative) | Key Considerations |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | >95% | Effective for removing most impurities and separating diastereomers with careful optimization. |
| Recrystallization | Methanol, Ethanol | >98% (after chromatography) | Best for final purification of a single diastereomer. Prone to oiling out if conditions are not optimized. |
| Fractional Crystallization | Various (requires screening) | Variable | Can be used for diastereomer separation but is often less efficient than chromatography and requires significant optimization. |
Experimental Protocols
Protocol 1: Purification of cis-2,6-Dibenzylcyclohexanone by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel to the solution to form a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of cis-2,6-Dibenzylcyclohexanone
-
Dissolution: Dissolve the purified cis-2,6-Dibenzylcyclohexanone in a minimal amount of hot methanol.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: If crystals do not form, place the flask in an ice bath. Scratch the inside of the flask with a glass rod if necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
"stability of 2,6-Dibenzylcyclohexanone under different conditions"
Disclaimer: The information provided in this guide pertains to 2,6-Dibenzylidenecyclohexanone (CAS No. 897-78-9), which features double bonds between the benzyl groups and the cyclohexanone ring. This compound is often colloquially, though less precisely, referred to as 2,6-Dibenzylcyclohexanone. Based on the prevalence of data, this document focuses on the "-benzylidene" derivative.
General Stability Profile
2,6-Dibenzylidenecyclohexanone is a yellow crystalline powder that is generally stable under normal storage conditions.[1] For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and air.[1] It is known to be incompatible with strong oxidizing agents.[1] While thermally stable to a high degree, the compound, like other α,β-unsaturated ketones (chalcones), can be susceptible to degradation under specific environmental stresses.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,6-Dibenzylidenecyclohexanone?
A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from direct light and strong oxidizing agents.[1] Room temperature storage is generally acceptable.
Q2: Is this compound sensitive to light?
A2: Yes, some research indicates that 2,6-Dibenzylidenecyclohexanone can be light-sensitive.[3] As a general precaution for α,β-unsaturated ketones, which can undergo photochemical reactions, it is recommended to store the material in amber vials or in the dark.[4][5]
Q3: What happens when 2,6-Dibenzylidenecyclohexanone is heated?
A3: The compound has a melting point of approximately 118-119°C.[1] Hazardous decomposition, producing carbon monoxide and carbon dioxide, occurs at higher temperatures, though the exact decomposition temperature is not specified in the safety data sheets.[1]
Q4: What are the known incompatibilities for this compound?
A4: The primary known incompatibility is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound.
Troubleshooting Guide
Issue 1: My sample of 2,6-Dibenzylidenecyclohexanone has changed color (e.g., darkened) over time.
-
Possible Cause: This is likely due to exposure to light or air (oxidation). The α,β-unsaturated ketone structure can be susceptible to photolytic and oxidative degradation.[3]
-
Solution: Ensure the compound is stored in a tightly sealed, opaque or amber container, and consider flushing the container with an inert gas like nitrogen or argon before sealing. For ongoing experiments, prepare solutions fresh and minimize their exposure to ambient light.
Issue 2: I am observing unexpected peaks in my chromatographic analysis of a sample that was stored in solution.
-
Possible Cause: Degradation may have occurred in the solvent. The stability of 2,6-Dibenzylidenecyclohexanone can be solvent-dependent. Furthermore, depending on the pH of the solution (if aqueous or protic), hydrolysis of the compound may occur. Chalcones, a class of compounds to which 2,6-dibenzylidenecyclohexanone belongs, can be susceptible to hydrolysis in acidic or alkaline media.[2]
-
Solution: Perform a forced degradation study (see protocols below) to identify potential degradation products. If possible, use aprotic solvents for storage and analysis. If aqueous solutions are necessary, buffer them to a neutral pH and analyze them as quickly as possible.
Issue 3: The compound appears to be degrading rapidly during my experiment which involves heating.
-
Possible Cause: While the compound has a high melting point, prolonged exposure to elevated temperatures, especially in the presence of potential catalysts (acidic or basic residues) or oxidants, can accelerate degradation.
-
Solution: Minimize the duration of heating. Ensure all glassware is clean and free of acidic or basic contaminants. If the reaction or experiment must be conducted at high temperatures, perform it under an inert atmosphere (e.g., nitrogen or argon).
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] Below are generalized protocols for subjecting 2,6-Dibenzylidenecyclohexanone to common stress conditions.
Experimental Workflow for Forced Degradation
Caption: General workflow for conducting forced degradation studies.
Troubleshooting Decision Tree for Unexpected Degradation
Caption: Decision tree for troubleshooting unexpected sample degradation.
Experimental Protocols & Data Presentation
The following protocols are adapted from general guidelines for forced degradation studies and should be optimized for your specific analytical capabilities.[7][6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method can effectively resolve the parent compound from its degradation products.[8]
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Methodology:
-
Prepare three sets of solutions of 2,6-Dibenzylidenecyclohexanone at a concentration of approximately 1 mg/mL. A co-solvent like acetonitrile or methanol may be needed for initial dissolution before dilution with the aqueous stress agent.
-
Acid Hydrolysis: Add the compound solution to 0.1 M Hydrochloric Acid.
-
Alkaline Hydrolysis: Add the compound solution to 0.1 M Sodium Hydroxide.
-
Neutral Hydrolysis: Add the compound solution to purified water.
-
Store the alkaline hydrolysis sample at room temperature. Reflux the acidic and neutral samples at a controlled temperature (e.g., 60-80°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, cool the heated samples to room temperature and neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., by HPLC-UV).
Oxidative Degradation
Methodology:
-
Prepare a solution of 2,6-Dibenzylidenecyclohexanone (approx. 1 mg/mL) in a suitable solvent.
-
Add this solution to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples to a suitable concentration for analysis.
Photolytic Degradation
Methodology:
-
Expose a sample of solid 2,6-Dibenzylidenecyclohexanone and a solution of the compound (in a photostable solvent like quartz cuvettes) to a calibrated light source.
-
According to ICH Q1B guidelines, the exposure should be to not less than 1.2 million lux hours and 200 watt hours/square meter.[7]
-
Maintain a control sample stored in the dark under the same temperature conditions.
-
After the exposure period, prepare the solid sample and dilute the solution sample to a suitable concentration for analysis.
Thermal Degradation (Dry Heat)
Methodology:
-
Place a sample of solid 2,6-Dibenzylidenecyclohexanone in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours).
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid to a suitable concentration for analysis and compare it against a control sample stored at recommended conditions.
Data Summary Tables
Due to a lack of specific published stability data for 2,6-Dibenzylidenecyclohexanone, the following tables are provided as templates for researchers to summarize their own findings from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameters | Duration (hours) | % Degradation | No. of Degradants |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl @ 80°C | |||
| Alkaline Hydrolysis | 0.1 M NaOH @ RT | |||
| Neutral Hydrolysis | Water @ 80°C | |||
| Oxidation | 3% H₂O₂ @ RT | |||
| Photolytic | 1.2 million lux hours | N/A |
| Thermal (Dry Heat) | 80°C | | | |
Table 2: Chromatographic Data of Parent Compound and Degradation Products
| Stress Condition | Peak | Retention Time (min) | Relative Retention Time |
|---|---|---|---|
| Unstressed Sample | Parent | 1.00 | |
| Acid Hydrolysis | Parent | 1.00 | |
| Degradant 1 | |||
| Degradant 2 | |||
| Alkaline Hydrolysis | Parent | 1.00 | |
| Degradant 1 | |||
| Oxidation | Parent | 1.00 |
| | Degradant 1 | | |
References
- 1. fishersci.com [fishersci.com]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,6-Dibenzylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,6-dibenzylcyclohexanone. This document is intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process: a Claisen-Schmidt condensation to form the unsaturated intermediate, 2,6-dibenzylidenecyclohexanone, followed by a catalytic hydrogenation to yield the final saturated product.
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up synthesis of this compound.
Step 1: Claisen-Schmidt Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst (e.g., old or improperly stored base). | Use a fresh batch of base (NaOH or KOH). Ensure it is properly stored to prevent moisture absorption. |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of cyclohexanone to benzaldehyde. A common ratio is 1:2. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Side Products | Self-condensation of cyclohexanone or Cannizzaro reaction of benzaldehyde. | Maintain the recommended reaction temperature. Add the base catalyst portion-wise to control the reaction rate. |
| Formation of mono-benzylidene product. | Ensure the molar ratio of benzaldehyde to cyclohexanone is at least 2:1. | |
| Difficult Product Isolation | Product is an oil instead of a solid. | Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the product can induce crystallization. |
| Product is contaminated with starting materials. | Optimize the recrystallization process. A multi-step recrystallization may be necessary. |
Step 2: Catalytic Hydrogenation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | Inactive or poisoned catalyst.[1] | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).[1] |
| Insufficient hydrogen pressure or poor hydrogen delivery. | On a larger scale, ensure efficient stirring to facilitate good contact between the catalyst, substrate, and hydrogen.[1] For balloon hydrogenation, ensure the balloon remains inflated. For a Parr shaker or other high-pressure systems, check for leaks.[1] | |
| Poor catalyst-to-substrate ratio. | A typical starting point is a 10% (w/w) catalyst loading.[1] This may need to be optimized for scale-up. | |
| Low Yield of Desired Product | Over-reduction of the ketone to an alcohol. | Monitor the reaction closely and stop it once the starting material is consumed. Some catalysts are more prone to over-reduction than others. |
| Catalyst deactivation during the reaction. | Consider adding the catalyst in portions. Ensure the reaction is running under optimal conditions to minimize catalyst deactivation. | |
| Difficult Catalyst Filtration | Fine catalyst particles passing through the filter medium. | Use a filter aid like Celite to facilitate the removal of the fine catalyst particles. Always keep the catalyst wet with solvent during filtration to prevent ignition.[2] |
| Pyrophoric catalyst igniting upon exposure to air. | Ensure the catalyst is fully wetted with an inert solvent before exposing it to air. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Claisen-Schmidt condensation step?
A1: Yields for the synthesis of 2,6-dibenzylidenecyclohexanone can be quite high, often in the range of 90-98%, especially with optimized, solvent-free methods.[4]
Q2: Which catalyst is best for the hydrogenation of 2,6-dibenzylidenecyclohexanone?
A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[5] Pearlman's catalyst (Pd(OH)2/C) can be a more active alternative if the standard Pd/C is not effective.[1]
Q3: How can I control the stereochemistry of the final product to obtain the cis or trans isomer?
A3: The stereochemical outcome of the hydrogenation can be influenced by the reaction conditions. For instance, a specific protocol using palladium on carbon with ammonium formate as the hydrogen source has been reported to yield the cis-2,6-dibenzylcyclohexanone isomer.[5] The choice of catalyst, solvent, and hydrogen source can all play a role in the diastereoselectivity.
Q4: What are the key safety precautions for a large-scale hydrogenation reaction?
A4: Hydrogenation reactions, especially at scale, carry a significant fire and explosion risk due to the use of flammable hydrogen gas and pyrophoric catalysts like Pd/C.[3] Key safety measures include:
-
Performing the reaction in a well-ventilated area, preferably in a dedicated hydrogenation facility.
-
Using appropriate equipment designed for high-pressure reactions.
-
Thoroughly purging all equipment with an inert gas before introducing hydrogen.
-
Careful handling of the catalyst, keeping it wet with solvent to prevent ignition.[2]
-
Having appropriate fire extinguishing equipment readily available.
Q5: How can I monitor the progress of the hydrogenation reaction?
A5: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). When taking an aliquot for analysis, it is crucial to first purge the reaction vessel with an inert gas to safely remove the hydrogen atmosphere.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibenzylidenecyclohexanone
This protocol is adapted from a literature procedure for the Claisen-Schmidt condensation.[5]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve cyclohexanone (1.0 g, 10.2 mmol) and benzaldehyde (2.3 g, 21.7 mmol) in methanol (20 ml).
-
With stirring, add potassium hydroxide (1.22 g, 21.7 mmol) to the mixture at ambient temperature.
-
Continue stirring for 4 hours.
-
A yellow solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with cold methanol to yield the crude 2,6-dibenzylidenecyclohexanone.
Protocol 2: Synthesis of cis-2,6-Dibenzylcyclohexanone via Catalytic Transfer Hydrogenation
This protocol is adapted from a literature procedure for the synthesis of the cis isomer.[5]
Materials:
-
2,6-Dibenzylidenecyclohexanone
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Chloroform
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine 2,6-dibenzylidenecyclohexanone (1.0 g, 3.65 mmol), 10% Pd/C (0.1 g), and an excess of ammonium formate (2.4 g, 38.1 mmol).
-
Add methanol (50 ml) to the flask.
-
Bring the mixture to reflux and maintain for 4 hours.
-
After cooling to ambient temperature, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Add chloroform (5 ml) to the residue to precipitate any remaining ammonium formate, and remove it by filtration.
-
Purify the crude product by flash chromatography using a solvent system of 50:1 hexane-ethyl acetate.
-
Evaporate the solvent from the purified fractions and crystallize the resulting solid from methanol to yield colorless crystals of cis-2,6-dibenzylcyclohexanone.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Claisen-Schmidt Condensation for 2,6-Dibenzylidenecyclohexanone
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | KOH | Methanol | Ambient | 4 | ~92 | [5] |
| Cyclohexanone | Substituted Benzaldehydes | NaOH (solid) | Solvent-free | Ambient | 0.08 | 96-98 | [4] |
Table 2: Catalytic Hydrogenation of 2,6-Dibenzylidenecyclohexanone
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Product | Reference |
| 2,6-Dibenzylidenecyclohexanone | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 4 | cis-2,6-Dibenzylcyclohexanone | [5] |
References
Technical Support Center: Claisen-Schmidt Condensation
This guide provides troubleshooting for common issues encountered during the Claisen-Schmidt condensation, a crucial reaction for forming α,β-unsaturated ketones (chalcones), which are important precursors in drug development.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my product yield unexpectedly low?
Low yields in a Claisen-Schmidt condensation can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products.[2][3]
Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in the starting aldehyde or ketone can inhibit the reaction. Ensure materials are pure via appropriate analytical methods (NMR, GC-MS) before starting.
-
Optimize Catalyst and Solvent: The choice of base and solvent is critical. While NaOH or KOH in ethanol is common, other systems might be more effective for your specific substrates.[2][4] Solvent-free methods, such as grinding, have been shown to increase yields and reduce reaction times.[1][5]
-
Control Reaction Temperature: While some reactions proceed at room temperature, others may require cooling to minimize side reactions or heating to proceed at a reasonable rate.[6] Cooling the reaction mixture prior to filtration is often crucial to maximize the crystallization and recovery of the product.[6]
-
Monitor Reaction Time: Over-extending the reaction time can lead to the formation of complex mixtures and byproducts, reducing the yield of the desired product.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prevent Side Reactions: The most common cause of low yield is the formation of byproducts. See the questions below for specific side-reaction troubleshooting.
Q2: I'm seeing multiple spots on my TLC. What are the likely byproducts?
The formation of a complex mixture of products is a known challenge in Claisen-Schmidt condensations.[2][7] The primary culprits are self-condensation, the Cannizzaro reaction, and Michael addition.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for identifying byproducts.
Q3: How can I prevent the self-condensation of my ketone?
Self-condensation occurs when two molecules of the enolizable ketone react with each other instead of with the aldehyde.[8] This is a common side reaction, especially if the aldehyde is not reactive enough.
Prevention Strategies:
-
Use a Non-Enolizable Aldehyde: The Claisen-Schmidt reaction is most effective when the aromatic aldehyde partner lacks α-hydrogens (e.g., benzaldehyde), as it cannot self-condense.[9]
-
Control the Rate of Addition: Add the ketone slowly to a mixture of the aldehyde and the base. This ensures that the enolate formed from the ketone is more likely to react with the more electrophilic aldehyde which is present in higher concentration.
-
Use a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones.[10] If self-condensation is a major issue, consider using a more electrophilic aldehyde.
-
Pre-form the Enolate: For ketones that are particularly prone to self-condensation, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can pre-form the enolate, which can then be reacted with the aldehyde.[8][10]
The following diagram illustrates the desired reaction pathway versus the ketone self-condensation side reaction.
Caption: Desired reaction vs. ketone self-condensation.
Q4: My aldehyde is undergoing the Cannizzaro reaction. What can I do?
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[11][12] This side reaction can become significant under strongly basic conditions.[13]
Prevention Strategies:
-
Moderate Base Concentration: The Cannizzaro reaction is often favored by high concentrations of base.[11] Try reducing the molar equivalents of the base.
-
Use a Milder Base: Strong bases like NaOH and KOH are typical but can promote the Cannizzaro reaction.[11] Consider alternative catalysts if this is a persistent issue.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of the Cannizzaro reaction relative to the desired condensation.
Q5: I suspect a Michael addition is occurring. How can I confirm and prevent it?
The α,β-unsaturated ketone product of the Claisen-Schmidt condensation can act as a Michael acceptor. It can be attacked by another ketone enolate (a Michael donor), leading to a 1,4-conjugate addition byproduct.[14][15]
Confirmation and Prevention:
-
Confirmation: This byproduct will have a significantly higher molecular weight. It can be identified by mass spectrometry (MS) and its structure elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the aldehyde relative to the ketone. This ensures the ketone enolate is consumed in the primary condensation reaction, leaving less available to act as a Michael donor.
-
Remove Product as it Forms: If the chalcone product precipitates from the reaction mixture, filtering it off can prevent it from participating in subsequent Michael additions.[4]
-
Data on Reaction Condition Optimization
Optimizing reaction conditions can significantly minimize byproduct formation. Below is a summary of how different catalysts and conditions can affect the yield in the synthesis of α,α'-bis(benzylidene)cyclohexanone.
| Entry | Catalyst (mol%) | Condition | Time (min) | Yield (%) | Reference |
| 1 | NaOH (20) | Grinding, Solvent-Free | 5 | 98 | [5][16] |
| 2 | KOH (20) | Grinding, Solvent-Free | 5 | 85 | [16] |
| 3 | NaOH (20) | EtOH, Room Temp. | 5 | 75 | [16] |
| 4 | NaOH (20) | EtOH, Reflux | 5 | 82 | [16] |
| 5 | NaOAc | Grinding, Solvent-Free | 5 | 80 | [16] |
| 6 | NH4OAc | Grinding, Solvent-Free | 5 | 75 | [16] |
Table showing the effect of different catalysts and conditions on product yield. Data compiled from multiple sources.[5][16]
Key Experimental Protocols
Protocol 1: General Procedure for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is a general guideline for the base-catalyzed synthesis of chalcones.
-
Preparation: In a flask, dissolve the aromatic aldehyde (10 mmol) and the ketone (10 mmol) in 95% ethanol (20-30 mL).[17]
-
Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of 10% NaOH).[18]
-
Reaction: Continue stirring at room temperature. The reaction mixture may turn cloudy and a precipitate may form.[17] Stir for a specified time (e.g., 20 minutes to several hours), monitoring by TLC until the starting materials are consumed.[2][18]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[18] Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.[19]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][19]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good choice for chalcones.[19]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce maximum crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent. The purity can be checked by taking a melting point.[17]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. Claisen-Schmidt Condensation [cs.gordon.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Dibenzylcyclohexanone
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of substituted cyclohexanone frameworks is a critical endeavor. 2,6-Dibenzylcyclohexanone, a key structural motif in various pharmacologically active molecules, can be synthesized through several methodologies. This guide provides a detailed comparison of the primary synthetic routes, supported by experimental data and protocols, to aid in the selection of the most suitable method based on efficiency, selectivity, and practicality.
Two principal strategies for the synthesis of this compound will be compared: a two-step synthesis involving a Claisen-Schmidt condensation followed by catalytic hydrogenation, and a direct dialkylation of cyclohexanone.
Comparison of Synthesis Methods
| Parameter | Two-Step Synthesis | Direct Dialkylation |
| Overall Yield | High (typically >90% over two steps) | Low to moderate, often with inseparable mixtures |
| Selectivity | Highly selective for the 2,6-isomer | Poor regioselectivity (mixtures of 2,2- and 2,6-isomers), risk of over-alkylation |
| Reaction Conditions | Step 1: Base-catalyzed condensation (e.g., NaOH), often solvent-free. Step 2: Catalytic hydrogenation (e.g., H₂/Pd-C). | Strong base required (e.g., LDA, NaH), anhydrous conditions, cryogenic temperatures may be needed. |
| Purification | Generally straightforward purification of the intermediate and final product. | Difficult separation of isomeric products. |
| Reproducibility | High | Moderate to low, sensitive to reaction conditions. |
Logical Workflow of Synthesis Strategies
Caption: Comparative workflow of the two-step versus direct synthesis of this compound.
Detailed Experimental Protocols
Method 1: Two-Step Synthesis
This method is the more reliable and higher-yielding approach.
Step 1: Claisen-Schmidt Condensation for the Synthesis of 2,6-Dibenzylidenecyclohexanone
This reaction proceeds via a base-catalyzed aldol condensation between cyclohexanone and two equivalents of benzaldehyde. A solvent-free approach offers high efficiency and simplified work-up.
-
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (solid)
-
-
Procedure:
-
In a mortar, combine cyclohexanone (10 mmol) and benzaldehyde (20 mmol).
-
Add solid sodium hydroxide (20 mol%).
-
Grind the mixture with a pestle for approximately 5 minutes at room temperature. The reaction is often exothermic and the mixture may solidify.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid mass is washed with water to remove the sodium hydroxide.
-
The crude product is then recrystallized from ethanol to yield pure 2,6-dibenzylidenecyclohexanone.
-
-
Expected Yield: 96–99%[1].
Step 2: Catalytic Hydrogenation of 2,6-Dibenzylidenecyclohexanone
The selective reduction of the carbon-carbon double bonds of the dibenzylidene intermediate is achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This method effectively reduces the alkene functionalities without affecting the carbonyl group[2].
-
Materials:
-
2,6-Dibenzylidenecyclohexanone
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (or a similar solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 2,6-dibenzylidenecyclohexanone in ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
-
-
Expected Yield: High (typically >95%).
Method 2: Direct Dialkylation of Cyclohexanone
The direct alkylation of cyclohexanone with benzyl halides is challenging due to issues with regioselectivity and over-alkylation. The formation of a thermodynamic enolate can lead to substitution at the more substituted alpha-carbon, and it is difficult to control the reaction to achieve exactly two additions at the desired positions.
-
Challenges:
-
Regioselectivity: The formation of both 2,2- and this compound isomers is common, and their separation is often difficult.
-
Over-alkylation: It is challenging to prevent the addition of more than two benzyl groups.
-
O-alkylation: The enolate can also react on the oxygen atom, leading to the formation of an enol ether byproduct.
-
While specific protocols for the selective 2,6-dibenzylation of cyclohexanone are not well-established with high yields, methods utilizing specific enolate formations, such as with manganese enolates, have shown promise in controlling the regioselectivity of mono-alkylation of substituted cyclohexanones[3]. However, extending this to a highly efficient and selective dialkylation remains a significant synthetic challenge.
Conclusion
For the synthesis of this compound, the two-step synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation is the demonstrably superior method. It offers high yields, excellent selectivity, and straightforward purification. In contrast, the direct dialkylation method is hampered by a lack of selectivity, leading to product mixtures that are difficult to separate, and is therefore not recommended for the efficient and clean synthesis of the target compound. Researchers and drug development professionals will find the two-step method to be a robust and reliable pathway to access this compound for further applications.
References
A Comparative Analysis of 2,6-Dibenzylcyclohexanone and Its Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2,6-dibenzylcyclohexanone and its derivatives against other cyclohexanone compounds, supported by experimental data. The focus is on their potential as anticancer and anti-inflammatory agents.
Cyclohexanone and its derivatives are versatile scaffolds in medicinal chemistry, recognized for a wide range of biological activities. Among these, 2,6-disubstituted cyclohexanones, particularly this compound and its analogues like 2,6-bis(benzylidene)cyclohexanones, have garnered significant interest for their potent cytotoxic and anti-inflammatory properties. This guide provides a comparative overview of their performance, detailed experimental methodologies, and insights into their mechanisms of action.
Performance Comparison: Anticancer and Anti-inflammatory Activities
The following tables summarize the quantitative data from various studies, showcasing the efficacy of this compound derivatives and other cyclohexanone analogues. Direct comparisons are challenging due to variations in experimental conditions across studies. However, the data provides valuable insights into the structure-activity relationships of these compounds.
Anticancer Activity: Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,6-bis(4-nitrobenzylidene)cyclohexanone | A549 (Lung) | 0.48 ± 0.05 | [1][2] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 (Breast) | Not specified | [3] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | MCF-7 (Breast) & SK-N-MC (Neuroblastoma) | Most potent in study | [3] |
| 2,6-bis(benzylidene)cyclohexanone analogue (unspecified) | P388 (Murine Leukemia) | Active | [4] |
| 2,6-bis(benzylidene)cyclohexanone analogue (unspecified) | L1210 (Murine Leukemia) | Active | [4] |
| 2,6-bis(benzylidene)cyclohexanone analogue (unspecified) | Molt 4/C8 (Human T-lymphocyte) | Active | [4] |
| 2,6-bis(benzylidene)cyclohexanone analogue (unspecified) | CEM (Human T-lymphocyte) | Active | [4] |
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
| Compound | Target Enzyme/Mediator | IC50 (µM) | Reference |
| Diarylidenecyclohexanone derivative Ic | PGE2 production | 6.7 ± 0.19 | [5] |
| Diarylidenecyclohexanone derivative Ie | 5-LOX | 1.4 ± 0.1 | [5] |
| Diarylidenecyclohexanone derivative Ig | 5-LOX | 1.5 ± 0.13 | [5] |
| Diarylidenecyclohexanone derivative IIc | 5-LOX | 1.8 ± 0.12 | [5] |
| Diarylidenecyclohexanone derivative IIc | COX-2/mPGES1 | 7.5 ± 0.4 | [5] |
| (-)-Zeylenone (a polyoxygenated cyclohexene) | Nitric Oxide (NO) production | 20.18 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the comparison.
Synthesis of 2,6-bis(benzylidene)cyclohexanone Derivatives
A general and widely used method for the synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives is the Claisen-Schmidt condensation.
Procedure:
-
A mixture of cyclohexanone (1 equivalent) and the appropriate benzaldehyde derivative (2 equivalents) is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, typically a 10% aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for a specified period, often ranging from 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is often cooled in an ice bath to facilitate the precipitation of the product.
-
The precipitated solid is collected by filtration, washed with cold water or ethanol to remove impurities, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
For specific derivatives, such as those with different substituents on the benzylidene rings, the corresponding substituted benzaldehydes are used as starting materials.[3][7]
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, A549) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8][9][10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included. The cells are then incubated for a specific period, typically 24, 48, or 72 hours.[8][9][10]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8][9][10]
In Vitro Anti-inflammatory Assay: Inhibition of 5-Lipoxygenase (5-LOX)
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.
Procedure:
-
Enzyme and Substrate Preparation: A solution of potato 5-LOX enzyme and a solution of the substrate, linoleic acid, are prepared in a suitable buffer (e.g., Tris-HCl buffer).
-
Incubation: The test compound at various concentrations is pre-incubated with the 5-LOX enzyme solution for a short period at room temperature.
-
Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: The formation of the product, hydroperoxydienes, is monitored by measuring the increase in absorbance at 234 nm over a specific time period using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of the control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The biological activities of 2,6-disubstituted cyclohexanones are often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow for evaluating these compounds.
Caption: Experimental workflow for the evaluation of cyclohexanone derivatives.
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12][13][14][15]
Caption: Simplified NF-κB signaling pathway and potential inhibition by cyclohexanone derivatives.
The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response and also plays a role in modulating inflammation. Activation of NRF2 can lead to the expression of various cytoprotective genes.[16][17][18][19][20]
Caption: Overview of the NRF2 signaling pathway and potential activation by cyclohexanone derivatives.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study [scite.ai]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
A Comparative Guide to the Cytotoxicity of 2,6-Dibenzylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 2,6-dibenzylcyclohexanone derivatives against several cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer agents. This document includes quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and diagrams illustrating the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these compounds against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Symmetrical Derivatives | |||
| 2,6-bis(4-nitrobenzylidene)cyclohexanone | A549 (Lung) | 0.48 ± 0.05 | |
| 2,6-bis(3-methoxy-4-propoxy-benzylidene)-cyclohexanone (BM2) | AGS (Gastric) | Lower than Curcumin | |
| KYSE30 (Esophageal) | Lower than Curcumin | ||
| 2,6-bis(4-Hydroxy-3-Methoxybenzylidene) cyclohexane (BHMC) | HepG2 (Liver) | Not specified | |
| Asymmetrical Derivatives | |||
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d) | MDA-MB-231 (Breast) | Most potent in study | |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j) | MCF-7 (Breast) | Most potent in study | |
| SK-N-MC (Neuroblastoma) | Most potent in study | ||
| Diphenylpentanoid 330 | MCF-7 (Breast) | 0.85 ± 0.47 (mg/mL) | |
| SK-N-MC (Neuroblastoma) | 1.51 ± 0.70 (mg/mL) | ||
| Diphenylpentanoid 325 | MDA-MB-231 (Breast) | 1.99 ± 1.02 (mg/mL) | |
| Nitrobenzylidene Series | |||
| 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1c) | HSC-2, HSC-4, HL-60 | Low micromolar range | |
| 2-benzylidene-6-(3-nitrobenzylidene)cyclohexanone (2f) | HSC-2, HSC-4, HL-60 | Low micromolar range | |
| 2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone (3c) | HSC-2, HSC-4, HL-60 | Low micromolar range | |
| 2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone (3g) | HSC-2, HSC-4, HL-60 | Low micromolar range |
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2,6-Dibenzylcyclohexanone Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 2,6-Dibenzylcyclohexanone analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
A growing body of research has identified 2,6-disubstituted cyclohexanone derivatives as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. These synthetic analogs, which mimic the structural framework of the natural product curcumin, have demonstrated potent antineoplastic effects by targeting various critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance and elucidate the key structural features driving their anticancer activity.
Comparative Cytotoxic Activity
The anticancer efficacy of this compound analogs has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined through numerous in vitro studies. The following tables summarize the cytotoxic activities of representative analogs, highlighting the influence of different substituents on the benzylidene rings.
Table 1: Cytotoxic Activity (IC50, µM) of Symmetrical 2,6-Dibenzylidenecyclohexanone Analogs
| Compound | Substituent (R) | MDA-MB-231 (Breast) | MCF-7 (Breast) | SK-N-MC (Neuroblastoma) | A549 (Lung) |
| 1a | H | >100 | >100 | >100 | - |
| 1b | 4-NO₂ | - | - | - | 0.48 ± 0.05[1] |
| 1c | 2,3-dimethoxy | - | - | - | - |
| 1d | 2-(trifluoromethyl) | - | - | - | - |
| 1e | 4-hydroxy-3-methoxy | - | 13.5 ± 1.5 (72h)[2] | - | - |
Data presented as mean ± standard deviation where available.
Table 2: Cytotoxic Activity (IC50, µM) of Asymmetrical 2,6-Dibenzylidenecyclohexanone Analogs
| Compound | R1 Substituent | R2 Substituent | MDA-MB-231 (Breast) | MCF-7 (Breast) | SK-N-MC (Neuroblastoma) |
| 2a | 3-bromo-5-methoxy-4-propoxy | 2-nitro | 7.8 ± 1.1[3] | 15.4 ± 1.8[3] | 20.1 ± 2.5[3] |
| 2b | 3-bromo-5-methoxy-4-propoxy | 3-nitro | 10.2 ± 1.5[3] | 12.5 ± 1.6[3] | 18.7 ± 2.1[3] |
Data presented as mean ± standard deviation.
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these analogs:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group (NO₂), on the benzylidene rings generally enhances cytotoxic activity. For instance, compound 1b with two 4-nitrobenzylidene moieties exhibits potent activity against A549 lung cancer cells.[1] This suggests that the electrophilic nature of the α,β-unsaturated ketone system, which is enhanced by these substituents, is crucial for their mechanism of action, likely through Michael addition reactions with cellular nucleophiles like cysteine residues in proteins.[4]
-
Asymmetry and Lipophilicity: Asymmetrical substitution can lead to potent and selective compounds. The combination of a substituted benzylidene ring with a nitrobenzylidene moiety, as seen in compounds 2a and 2b , results in significant cytotoxicity against breast and neuroblastoma cell lines.[3] Furthermore, increasing the lipophilicity of the analogs can lead to enhanced cytotoxicity.
-
Specific Substituent Positions: The position of the substituents on the benzylidene ring also plays a critical role. For example, in asymmetrical analogs, the position of the nitro group influences the activity against different cell lines.
Mechanisms of Action and Signaling Pathways
This compound analogs exert their anticancer effects through the modulation of several key signaling pathways implicated in tumorigenesis.
Inhibition of STAT3 Signaling
Certain analogs have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. These analogs can directly bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2,6-Dibenzylcyclohexanone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to validate the purity of 2,6-Dibenzylcyclohexanone, a saturated ketone, with its structural isomer, 2,5-Dibenzylcyclopentanone. This comparison offers insights into how subtle structural differences can influence synthesis, purification, and analytical validation.
Synthesis and Potential Impurities
The synthesis of both this compound and 2,5-Dibenzylcyclopentanone is typically achieved through a two-step process. The first step involves a base-catalyzed Claisen-Schmidt condensation of the respective cyclic ketone (cyclohexanone or cyclopentanone) with two equivalents of benzaldehyde to form the unsaturated α,β-unsaturated ketones: 2,6-dibenzylidenecyclohexanone and 2,5-dibenzylidenecyclopentanone. The second step is the catalytic hydrogenation of the carbon-carbon double bonds to yield the saturated target compounds.
Potential Impurities:
-
Starting Materials: Unreacted cyclohexanone/cyclopentanone and benzaldehyde.
-
From Condensation: Monobenzylidene intermediate (2-benzylidenecyclohexanone or 2-benzylidenecyclopentanone).
-
From Hydrogenation: Partially hydrogenated intermediates (e.g., 2-benzyl-6-benzylidenecyclohexanone) and over-reduction products where the carbonyl group is reduced to a hydroxyl group (e.g., 2,6-dibenzylcyclohexanol).
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).
Physicochemical Properties for Purity Assessment
A fundamental assessment of purity can be made by comparing the observed physical properties of the synthesized compound with the literature values for the pure substance.
| Property | This compound | 2,5-Dibenzylcyclopentanone |
| Molecular Formula | C₂₀H₂₂O | C₁₉H₂₀O |
| Molecular Weight | 278.39 g/mol | 264.36 g/mol |
| Melting Point (°C) | Data not readily available for the saturated compound. The precursor, 2,6-dibenzylidenecyclohexanone, has a melting point of 118-119 °C.[1][2][3] | Data not readily available for the saturated compound. The precursor, 2,5-dibenzylidenecyclopentanone, has a melting point of 192 °C.[1][4][5] |
Note: The significant difference in the melting points of the unsaturated precursors suggests that the saturated products will also have distinct and characteristic melting points. A sharp melting point range for the synthesized product is a good indicator of high purity.
Spectroscopic and Chromatographic Purity Validation
For a comprehensive purity analysis, spectroscopic and chromatographic methods are essential. These techniques provide quantitative data on the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will confirm the successful hydrogenation of the double bonds and the absence of unsaturated impurities.
Expected ¹H NMR Spectral Data (Predicted):
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~ 7.1-7.3 | multiplet | 10H | Aromatic protons |
| ~ 2.5-3.0 | multiplet | 4H | -CH₂-Ph | |
| ~ 2.0-2.4 | multiplet | 2H | -CH-CO- | |
| ~ 1.5-1.9 | multiplet | 6H | Cyclohexane ring protons | |
| 2,5-Dibenzylcyclopentanone | ~ 7.1-7.3 | multiplet | 10H | Aromatic protons |
| ~ 2.6-3.1 | multiplet | 4H | -CH₂-Ph | |
| ~ 2.1-2.5 | multiplet | 2H | -CH-CO- | |
| ~ 1.7-2.0 | multiplet | 4H | Cyclopentane ring protons |
Expected ¹³C NMR Spectral Data (Predicted):
| Compound | Chemical Shift (ppm) |
| This compound | ~ 210 (C=O), ~140 (Aromatic C), ~128-129 (Aromatic CH), ~126 (Aromatic CH), ~50 (-CH-CO-), ~40 (-CH₂-Ph), ~30-35 (Cyclohexane CH₂) |
| 2,5-Dibenzylcyclopentanone | ~ 215 (C=O), ~141 (Aromatic C), ~128-129 (Aromatic CH), ~126 (Aromatic CH), ~52 (-CH-CO-), ~38 (-CH₂-Ph), ~28-32 (Cyclopentane CH₂) |
The absence of signals in the olefinic region (~6-7 ppm in ¹H NMR and ~120-140 ppm for vinylic carbons in ¹³C NMR) is a key indicator of complete hydrogenation and purity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for detecting and quantifying trace impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity. | Separation based on volatility and polarity, with mass-based identification. |
| Typical Stationary Phase | C18 reverse-phase column. | Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms). |
| Typical Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. | Helium carrier gas. |
| Detection | UV detector (e.g., at 254 nm). | Mass spectrometer (scan or selected ion monitoring mode). |
| Expected Purity Result | A single major peak with an area percentage >99%. | A single major peak with a high degree of spectral matching to the target compound. |
Experimental Protocols
Synthesis of this compound (and 2,5-Dibenzylcyclopentanone)
Step 1: Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve cyclohexanone (or cyclopentanone) (1 equivalent) and benzaldehyde (2.2 equivalents) in ethanol.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude 2,6-dibenzylidenecyclohexanone (or 2,5-dibenzylidenecyclopentanone) from ethanol to obtain a purified product.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified unsaturated ketone from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound (or 2,5-Dibenzylcyclopentanone).
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Purity Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 10-20 mg of the synthesized compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and integrate the peaks to determine the relative proton ratios and check for the absence of impurity signals.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-350 amu.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. Identify the main peak and any impurities by comparing their mass spectra with a reference library.
Visualizing the Workflow and Comparison
The following diagrams illustrate the logical flow of the synthesis and purity validation process.
Caption: Workflow for the synthesis and purity validation of dibenzyl-substituted cyclic ketones.
Caption: Comparison of the synthetic pathways for this compound and its alternative.
By following these detailed protocols and utilizing the comparative data, researchers can confidently validate the purity of their synthesized this compound and make informed decisions for its use in further scientific applications.
References
- 1. guidechem.com [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 897-78-9 CAS MSDS (2,6-DIBENZYLIDENECYCLOHEXANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5-Dibenzylidenecyclopentanone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
A Spectroscopic Showdown: Unraveling the Isomers of 2,6-Dibenzylcyclohexanone
A detailed comparison of the spectroscopic characteristics of cis- and trans-2,6-dibenzylcyclohexanone is presented for researchers in drug development and organic synthesis. This guide outlines the expected differences in their NMR, IR, and Mass Spectra based on stereochemical principles, in the absence of readily available experimental data.
Distinguishing Features: A Tale of Two Isomers
The primary difference between the cis and trans isomers lies in the spatial arrangement of the two benzyl substituents on the cyclohexanone ring. In the cis isomer, both benzyl groups are on the same face of the ring, leading to a diaxial or diequatorial conformation, with the diequatorial arrangement being significantly more stable. In the trans isomer, the benzyl groups are on opposite faces, resulting in an axial-equatorial conformation. These conformational differences are expected to give rise to distinct spectroscopic signatures.
Spectroscopic Comparison: Expected Differences
The following table summarizes the anticipated spectroscopic differences between the cis and trans isomers of 2,6-dibenzylcyclohexanone. These predictions are based on established principles of stereoisomerism and its influence on spectroscopic outcomes.
| Spectroscopic Technique | Parameter | cis-2,6-Dibenzylcyclohexanone (Predicted) | trans-2,6-Dibenzylcyclohexanone (Predicted) | Rationale for Difference |
| ¹H NMR | Chemical Shift (δ) of Methine Protons (H-2, H-6) | Expected to be at a relatively similar chemical shift. | Expected to show two distinct chemical shifts for the axial and equatorial methine protons. The axial proton is likely to be shielded (lower δ) compared to the equatorial proton. | In the stable diequatorial conformation of the cis isomer, the two methine protons are chemically equivalent. In the trans isomer, the axial and equatorial methine protons are in different chemical environments. |
| Coupling Constant (J) between H-2/H-6 and adjacent methylene protons | Will exhibit a set of coupling constants characteristic of an equatorial proton (typically smaller J-values for axial-equatorial and equatorial-equatorial couplings). | The axial proton will show large axial-axial coupling constants (J_ax-ax) to the adjacent axial methylene protons. The equatorial proton will show smaller coupling constants. | The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. | |
| ¹³C NMR | Number of Signals | Fewer signals are expected due to the higher symmetry (C₂ᵥ point group in the ideal chair conformation). | A larger number of signals may be observed due to the lower symmetry (Cₛ point group). | Symmetry dictates the number of chemically equivalent carbon atoms. |
| Chemical Shift (δ) of C-2/C-6 | A single signal for the two equivalent carbons. | Two distinct signals for the non-equivalent C-2 and C-6 carbons. | The different steric and electronic environments of the axial and equatorial benzyl groups in the trans isomer will lead to different chemical shifts. | |
| IR Spectroscopy | C=O Stretching Frequency (ν_C=O) | A single, sharp absorption band around 1715-1725 cm⁻¹. | May show a slightly broadened or split C=O absorption band. | The local environment of the carbonyl group can be influenced by the orientation of the adjacent substituents, potentially leading to subtle differences in the vibrational frequency. |
| Fingerprint Region | Expected to have a distinct pattern of absorption bands. | A different and unique pattern of absorption bands compared to the cis isomer. | The overall vibrational modes of the molecule are sensitive to its three-dimensional structure. | |
| Mass Spectrometry | Molecular Ion (M⁺) | Will show the same m/z value as the trans isomer. | Will show the same m/z value as the cis isomer. | Isomers have the same molecular formula and therefore the same molecular weight. |
| Fragmentation Pattern | May exhibit quantitative differences in the relative abundances of fragment ions compared to the trans isomer. | May show different relative abundances of key fragment ions due to differences in the stability of the intermediate radical cations formed upon ionization. | The stereochemistry can influence the pathways and energetics of fragmentation. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of the this compound isomers are provided below. The synthesis of the cis isomer is based on a reported procedure, while the protocol for the trans isomer is a plausible route.
Synthesis of cis-2,6-Dibenzylcyclohexanone
The synthesis of cis-2,6-dibenzylcyclohexanone can be achieved via the catalytic hydrogenation of 2,6-dibenzylidenecyclohexanone. A typical procedure involves the reduction of the exocyclic double bonds using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere. The stereoselectivity of this reaction often favors the formation of the cis isomer where the benzyl groups add to the same face of the cyclohexanone ring.
Synthesis of trans-2,6-Dibenzylcyclohexanone (Proposed)
The synthesis of the trans isomer may be achievable through a stereoselective reduction of 2,6-dibenzylidenecyclohexanone using a dissolving metal reduction, such as sodium in liquid ammonia. This method can sometimes favor the formation of the thermodynamically more stable product, which in some cases might be the trans isomer. Alternatively, stereoselective alkylation of a cyclohexanone enolate with benzyl bromide could be explored, where the stereochemical outcome can be influenced by the reaction conditions.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS). For ¹H NMR, coupling constants (J) in Hertz (Hz) should be determined to aid in the assignment of stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The vibrational frequencies should be reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra should be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions should be reported.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound isomers.
A Comparative Analysis of 2,6-Dibenzylcyclohexanone and its Analogs in Computational Chemistry
In the realm of medicinal chemistry and drug development, the conformational analysis and electronic properties of bioactive molecules are paramount for understanding their structure-activity relationships (SAR). This guide provides a comparative overview of computational studies on cis-2,6-Dibenzylcyclohexanone and its unsaturated analog, 2,6-bis(benzylidene)cyclohexanone, offering insights for researchers and scientists in the field.
Structural and Conformational Analysis
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structures of these cyclohexanone derivatives.
cis-2,6-Dibenzylcyclohexanone: X-ray analysis has unequivocally established the cis stereochemistry of the two benzyl substituents relative to the cyclohexanone ring.[1] The central cyclohexanone ring adopts a stable chair conformation.[1] In this configuration, the molecule possesses a non-crystallographic mirror plane that passes through the carbonyl group and the opposing C4 atom.[1] The dihedral angles between the benzyl groups and the ketone moiety are approximately 88.06° and 89.07°.[1]
trans-2,6-bis(benzylidene)cyclohexanone (BBC): In contrast to the saturated analog, DFT calculations reveal that the energetically favored chair conformation is not observed in the central cyclohexanone ring of BBC.[2][3] Instead, it adopts a nearly 'half chair' conformation.[2][3] This deviation is attributed to the steric and electronic effects of the exocyclic double bonds. The structure of BBC is characterized by a co-planar (-CH=C-(C=O)-C=CH-) group, which leads to π-orbital conjugation.[2]
The workflow for a typical computational analysis of these compounds is illustrated below:
Spectroscopic and Electronic Properties
Computational methods have been successfully applied to predict and interpret the vibrational spectra (FT-IR and Raman) of these compounds. For 2,6-bis(benzylidene)cyclohexanone, DFT calculations have been used to assign the vibrational frequencies, providing a detailed understanding of the molecular vibrations.[2][3] A key finding is the lowering of the carbonyl stretching vibration, which is attributed to the mesomeric effect and π-orbital conjugation within the molecule.[2]
Natural Bond Orbital (NBO) analysis has been employed to investigate intramolecular interactions, such as the C-H···O hydrogen bonds, which can influence the molecular conformation and stability.[2]
Comparison of Computational Parameters
The table below summarizes key computational parameters for cis-2,6-Dibenzylcyclohexanone and trans-2,6-bis(benzylidene)cyclohexanone based on available literature.
| Parameter | cis-2,6-Dibenzylcyclohexanone | trans-2,6-bis(benzylidene)cyclohexanone |
| Methodology | X-ray Crystallography | Density Functional Theory (DFT) |
| Cyclohexanone Ring Conformation | Chair[1] | Half Chair[2][3] |
| Key Structural Features | cis configuration of benzyl groups[1] | Co-planar (-CH=C-(C=O)-C=CH-) group[2] |
| Intramolecular Interactions | Not explicitly detailed in computational studies | Investigated via NBO analysis (e.g., C-H···O bonds)[2] |
Experimental and Computational Protocols
Synthesis of cis-2,6-Dibenzylcyclohexanone: A typical synthesis involves the reduction of 2,6-dibenzylidenecyclohexanone. The precursor is synthesized via a Claisen-Schmidt condensation of cyclohexanone and benzaldehyde in the presence of a base like potassium hydroxide in methanol.[1] The subsequent reduction of the double bonds can be achieved using catalytic hydrogenation, for example, with ammonium formate and palladium on carbon.[1]
Computational Methodology for 2,6-bis(benzylidene)cyclohexanone: The computational analysis of 2,6-bis(benzylidene)cyclohexanone is often performed using DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)).[2] The process involves:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the IR and Raman spectra.
-
NBO Analysis: This is performed to analyze the intramolecular bonding and orbital interactions.
The logical relationship for initiating a computational study following synthesis is depicted below:
Applications in Drug Development
The structural and electronic information obtained from these computational studies is crucial for SAR studies. For instance, various derivatives of 2,6-bis(benzylidene)cyclohexanone have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[4] Computational models can help in understanding how different substituents on the benzylidene moieties affect the biological activity, thereby guiding the design of more potent analogs. While the initial research on cis-2,6-dibenzylcyclohexanone mentioned its potential in the investigation of treatments for methamphetamine abuse, further comparative studies with other agents are needed to establish its efficacy.[1]
References
- 1. cis-2,6-Dibenzylcyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure and vibrational spectra of 2,6-bis(benzylidene)cyclohexanone: a density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis of 2,6-Dibenzylcyclohexanone and Cyclohexanone
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the solid-state conformation and intermolecular interactions that govern a compound's physical and chemical properties. This guide presents a comparative analysis of the crystallographic data of cis-2,6-Dibenzylcyclohexanone and the parent compound, cyclohexanone, offering a clear perspective on the impact of bulky substituents on the core cyclohexanone ring.
Comparative Crystallographic Data
The introduction of two benzyl groups to the cyclohexanone scaffold significantly alters its crystallographic parameters. The table below summarizes the key crystallographic data for cis-2,6-Dibenzylcyclohexanone and cyclohexanone, facilitating a direct comparison of their solid-state structures.
| Crystallographic Parameter | cis-2,6-Dibenzylcyclohexanone | Cyclohexanone (at 150 K) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 30.1194(12) | Not explicitly provided in search results |
| b (Å) | 5.5650(2) | Not explicitly provided in search results |
| c (Å) | 9.3048(5) | Not explicitly provided in search results |
| α (°) | 90 | 90 |
| β (°) | 98.276(2) | Not explicitly provided in search results |
| γ (°) | 90 | 90 |
| Volume (ų) | 1543.38(12) | Not explicitly provided in search results |
| Z (Molecules per unit cell) | 4 | Not explicitly provided in search results |
| Temperature (K) | 90 | 150 |
| Key Structural Features | The cyclohexanone ring adopts a chair conformation with both benzyl groups in a cis configuration. | The structure consists of discrete molecules with no strong intermolecular interactions[1]. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for small organic molecules like 2,6-Dibenzylcyclohexanone and cyclohexanone follows a well-established experimental workflow. The protocol outlined below is a generalized procedure for single-crystal X-ray diffraction analysis.
1. Crystal Growth:
-
Suitable single crystals of the compound are grown from a saturated solution using techniques such as slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical and is often determined empirically.
2. Crystal Mounting:
-
A single crystal of appropriate size and quality is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a specific temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern of the X-rays scattered by the crystal's electron density.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the individual diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
5. Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
References
Safety Operating Guide
Proper Disposal of 2,6-Dibenzylcyclohexanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2,6-Dibenzylcyclohexanone, a crucial aspect of responsible chemical management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield to protect against accidental splashes.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific SDS, a conservative approach to disposal is recommended. The following protocol is based on general guidelines for chemical waste management.
-
Waste Identification and Classification:
-
Treat this compound as a chemical waste product.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Collect waste this compound in a clearly labeled, sealed, and compatible waste container.
-
The label should include the chemical name ("this compound"), CAS number (36040-03-6), and any known hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Crucially, provide the contractor with as much information as possible about the chemical, including its name and CAS number. They will be able to determine the appropriate disposal method based on their expertise and regulatory requirements.
-
Never dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive table of quantitative safety data cannot be provided. It is strongly recommended to obtain a vendor-specific Safety Data Sheet for detailed information.
| Data Point | Value |
| CAS Number | 36040-03-6 |
| Molecular Formula | C₂₀H₂₂O |
| Appearance | Solid (presumed) |
| Known Hazards | Not publicly documented. Treat with caution. |
| Occupational Exposure Limits | Not established. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.
Caption: Chemical Disposal Decision Workflow
Disclaimer: The information provided here is for guidance purposes only and is based on general chemical safety principles. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and the chemical's supplier for definitive disposal instructions.
Comprehensive Safety and Handling Guide for 2,6-Dibenzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 2,6-Dibenzylcyclohexanone. While this chemical is not classified as hazardous under normal laboratory use according to its Safety Data Sheet (SDS), adherence to standard laboratory safety procedures is crucial.[1] Furthermore, this compound is recognized as being toxic to aquatic life with long-lasting effects, necessitating specific disposal considerations.
I. Personal Protective Equipment (PPE)
Even when handling chemicals not deemed hazardous, a baseline of personal protective equipment is a cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling this compound, consistent with standard laboratory safety protocols.[1][2][3][4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles.[1][2][4] |
| Hand Protection | Nitrile Gloves | Standard for general laboratory use, providing protection against incidental contact.[2][4] For prolonged or direct contact, consider thicker or more resistant gloves. Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing from potential contamination.[1][2][3][4] |
| Foot Protection | Closed-toe Shoes | Essential for protecting feet from spills and falling objects.[2][3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures a safe and controlled experimental environment.
A. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any airborne particulates.
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the workspace is clean, uncluttered, and free of ignition sources. Have spill cleanup materials readily available.
B. Handling:
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a manner that minimizes the creation of dust.
-
Use a spatula or other appropriate tool for transfers.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Running Reactions:
-
Conduct all reactions within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a safe distance from the reaction apparatus.
-
-
Post-Reaction Work-up:
-
Allow the reaction to cool to a safe temperature before proceeding.
-
Handle all quenching and extraction steps with care to avoid splashes and spills.
-
C. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
III. Disposal Plan
Due to its toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless it is known to be compatible.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
